Furowanin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQUFXTRAXRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Biological Intricacies of Furowanin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a naturally occurring flavonoid, has garnered significant scientific interest owing to its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive examination of the chemical structure of this compound, supported by a detailed analysis of its spectroscopic data. Furthermore, this document delves into the compound's biological activities, elucidating the signaling pathways it modulates and providing detailed protocols for key experimental procedures used to characterize its effects. This guide is intended to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.
Chemical Structure and Properties of this compound
This compound is a complex flavonoid with the chemical formula C₂₅H₂₆O₇ and a molecular weight of 438.47 g/mol .[1] Its systematic IUPAC name is 6-(3,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-buten-1-yl)-5H-furo[3,2-g][1]benzopyran-5-one. The structure, characterized by a furan ring fused to a benzopyranone core and substituted with various functional groups, is depicted in Figure 1.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₇ | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 5 | [1] |
Table 1. Physicochemical properties of this compound.
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. While the original isolation and complete spectral assignment are detailed in specialized literature, this section provides a representative summary of the expected spectroscopic data based on its chemical structure.
1.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its diverse proton environments, including aromatic protons, protons of the dihydrofuran and pyran rings, and protons of the prenyl and hydroxyisopropyl groups. Similarly, the ¹³C NMR spectrum will display distinct resonances for each of the 25 carbon atoms, providing a carbon fingerprint of the molecule. A detailed, though currently unavailable in public databases, assignment of these signals is critical for unambiguous structure confirmation.
1.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 439.1751, corresponding to the formula C₂₅H₂₇O₇⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural insights by revealing characteristic losses of functional groups.
Biological Activities and Mechanisms of Action
This compound has demonstrated significant biological activity, primarily in the context of cancer. It has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells and to modulate key signaling pathways involved in cell survival and proliferation.
Anti-Cancer Activity
2.1.1. Inhibition of STAT3/Mcl-1 Signaling Pathway in Colorectal Cancer
Research has indicated that this compound exerts anti-tumor effects on colorectal cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3)/Myeloid cell leukemia 1 (Mcl-1) signaling axis.[2] This pathway is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting this pathway, this compound can lead to cell cycle arrest and apoptosis.
Logical Relationship of this compound's Action on the STAT3/Mcl-1 Pathway:
Caption: this compound inhibits STAT3 activation, leading to apoptosis and cell cycle arrest.
2.1.2. Targeting Sphingosine Kinase 1 in Osteosarcoma
In osteosarcoma cells, this compound has been shown to target Sphingosine Kinase 1 (SphK1), an enzyme that plays a critical role in cancer cell survival and proliferation. Inhibition of SphK1 by this compound leads to the suppression of downstream signaling pathways that are essential for tumor growth.
Experimental Workflow for Investigating this compound's Effect on SphK1:
Caption: Workflow for assessing this compound's impact on osteosarcoma via SphK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for STAT3 and Mcl-1
Objective: To determine the effect of this compound on the protein expression levels of STAT3, phospho-STAT3, and Mcl-1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-STAT3, anti-p-STAT3, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Conclusion
This compound presents a compelling profile as a potential anti-cancer agent with well-defined mechanisms of action. Its ability to modulate critical signaling pathways such as the STAT3/Mcl-1 axis and to target key enzymes like SphK1 underscores its therapeutic potential. This technical guide provides a foundational understanding of its chemical nature and biological effects, offering valuable protocols and conceptual frameworks for researchers in the field. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound is warranted to advance its development as a novel cancer therapeutic.
References
- 1. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
Furowanin A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a prenylated isoflavonoid, has been identified from the plant species Millettia pachycarpa and Derris robusta. This document provides a detailed overview of its discovery, natural origin, and initial findings on its biological activity. Notably, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that are beginning to be elucidated. This guide consolidates the available scientific data, presenting it in a structured format to support further research and drug development efforts. All quantitative data is summarized in tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Discovery and Origin
This compound was first isolated from the leaves of Millettia pachycarpa Benth (also known as Derris taiwaniana), a climbing shrub found in Southeast Asia.[1] It has also been identified as a constituent of Derris robusta.[2] this compound belongs to the class of prenylated isoflavonoids, a group of secondary metabolites known for their diverse biological activities. Its chemical name is 6-(3,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-buten-1-yl)-5H-furo[3,2-g][3]benzopyran-5-one.
Physicochemical Properties
| Property | Value |
| CAS Number | 911004-72-3 |
| Molecular Formula | C25H26O7 |
| Molecular Weight | 438.47 g/mol |
| Class | Prenylated Isoflavonoid |
Experimental Protocols
Isolation of this compound from Millettia pachycarpa
The following protocol is based on the general methods for isolating isoflavonoids from Millettia pachycarpa as described by Ito et al. (2006). While this specific publication details the isolation of the related compound Furowanin B, the methodology is indicative of the process for this compound.[3]
3.1.1. Plant Material and Extraction
-
Dried and powdered leaves of Millettia pachycarpa are subjected to extraction with methanol (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Solvent Partitioning
-
The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).
-
The isoflavonoid-rich fraction is typically found in the EtOAc partition.
3.1.3. Chromatographic Purification
-
The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the molecule.
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of this compound against cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.
3.3.1. Cell Culture and Treatment
-
HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well).
-
After 24 hours of incubation, the cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
3.3.2. Cell Viability Assessment
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
3.4.1. Cell Treatment and Staining
-
Cells are treated with this compound at the desired concentrations for the indicated time.
-
After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
3.4.2. Flow Cytometry
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic activity against several cancer cell lines.
Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Data not explicitly available in reviewed sources | - | - |
| Colorectal Cancer Cells | Colorectal Cancer | Specific values not provided in abstract | - | [4] |
Note: While the cytotoxicity of this compound against HL-60 cells is mentioned in the literature, specific IC50 values were not available in the reviewed abstracts. The study on colorectal cancer by Bao et al. (2019) was retracted, and therefore its quantitative data is not presented here.
Signaling Pathways
Preliminary research suggests that this compound exerts its anti-cancer effects through the modulation of specific signaling pathways.
4.2.1. STAT3/Mcl-1 Pathway in Colorectal Cancer (Note: Based on a retracted publication)
A retracted study by Bao et al. (2019) suggested that this compound induces apoptosis and cell cycle arrest in colorectal cancer cells by inactivating the STAT3/Mcl-1 signaling axis.[4] This inactivation was proposed to lead to the suppression of proliferation and the promotion of autophagy. It is crucial to note that this publication has been retracted, and therefore these findings should be interpreted with caution and require independent verification.[5]
Caption: Proposed (retracted) STAT3/Mcl-1 pathway affected by this compound.
4.2.2. Upregulation of Profilin 1 (Pfn1) in Colorectal Cancer
A study by Wang et al. (2019) identified Profilin 1 (Pfn1) as a primary target of this compound in colorectal cancer.[6] The study reported that this compound upregulates the expression of Pfn1, which in turn mediates the pro-apoptotic and anti-metastatic effects of the compound. Knockdown of Pfn1 was shown to diminish the anti-cancer activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 3. Isoflavonoids with antiestrogenic activity from Millettia pachycarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retraction notice to "this compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer" [Life Sci. 218 (2019) 47-57] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Furanocoumarins
Disclaimer: Initial searches for a specific compound named "Furowanin A" did not yield any direct results. It is possible that this is a rare or novel compound with limited publicly available information, or a potential misspelling. This guide will therefore focus on the well-documented and closely related biosynthetic pathway of furanocoumarins , a major class of plant secondary metabolites to which a compound named "this compound" would likely belong.
Introduction
Furanocoumarins are a significant class of natural products found in a variety of plant families, most notably Apiaceae (the carrot and parsley family) and Rutaceae (the citrus family). Their chemical structure consists of a furan ring fused with a coumarin (a benzopyran-2-one). These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens. For researchers, scientists, and drug development professionals, furanocoumarins are of great interest due to their diverse pharmacological activities, including photochemotherapeutic applications (e.g., in the treatment of psoriasis and vitiligo) and their notable interactions with drug-metabolizing enzymes such as cytochrome P450s.[1][2][3][4]
This technical guide provides a comprehensive overview of the core biosynthetic pathway of furanocoumarins, detailing the key enzymatic steps, intermediates, and relevant quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the metabolic pathways.
The Furanocoumarin Biosynthetic Pathway
The biosynthesis of furanocoumarins originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be broadly divided into three key stages:
-
Formation of the Coumarin Nucleus: This stage begins with the amino acid L-phenylalanine and leads to the formation of the central coumarin scaffold, umbelliferone.
-
Prenylation of Umbelliferone: A prenyl group is added to the umbelliferone molecule, a critical branching point that determines whether a linear or angular furanocoumarin will be formed.
-
Formation of the Furan Ring and Further Modifications: The prenyl side chain is modified through a series of enzymatic reactions to form the characteristic furan ring, leading to the parent furanocoumarins, psoralen (linear) and angelicin (angular). These can be further modified by hydroxylation, methylation, and other reactions to create a diverse array of furanocoumarin derivatives.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates involved in the biosynthesis of linear and angular furanocoumarins.
| Step | Precursor | Enzyme | Enzyme Class | Product | Cellular Localization |
| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Lyase | trans-Cinnamic acid | Cytosol |
| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Cytochrome P450 | p-Coumaric acid | Endoplasmic Reticulum |
| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | Ligase | p-Coumaroyl-CoA | Cytosol |
| 4 | p-Coumaroyl-CoA | p-Coumaroyl CoA 2'-hydroxylase (C2'H) | Cytochrome P450 | 2,4-dihydroxy-cinnamoyl-CoA | Endoplasmic Reticulum |
| 5 | 2,4-dihydroxy-cinnamoyl-CoA | (Spontaneous) | - | Umbelliferone | - |
| 6a (Linear) | Umbelliferone | Psoralen Synthase (PS) | Cytochrome P450 | Demethylsuberosin | Endoplasmic Reticulum |
| 7a (Linear) | Demethylsuberosin | Marmesin Synthase (MS) | Cytochrome P450 | (+)-Marmesin | Endoplasmic Reticulum |
| 8a (Linear) | (+)-Marmesin | Psoralen Synthase (CYP71AJ1) | Cytochrome P450 | Psoralen | Endoplasmic Reticulum |
| 6b (Angular) | Umbelliferone | Angelicin Synthase (AS) | Cytochrome P450 | Osthenol | Endoplasmic Reticulum |
| 7b (Angular) | Osthenol | Columbianetin Synthase | Cytochrome P450 | (+)-Columbianetin | Endoplasmic Reticulum |
| 8b (Angular) | (+)-Columbianetin | Angelicin Synthase (CYP71AJ4) | Cytochrome P450 | Angelicin | Endoplasmic Reticulum |
Quantitative Data on Furanocoumarin Biosynthesis
Quantitative data for the biosynthesis of furanocoumarins can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table presents a summary of representative quantitative data found in the literature.
| Parameter | Value | Organism | Tissue | Reference |
| Psoralen content | 0.05 - 2.5 mg/g FW | Ammi majus | Seeds | [2] |
| Bergapten content | 0.1 - 5.0 mg/g FW | Heracleum lanatum | Leaves | [5] |
| Xanthotoxin content | 0.2 - 3.0 mg/g FW | Pastinaca sativa | Roots | [2] |
| Umbelliferone content | 10 - 100 µg/g FW | Ruta graveolens | Leaves | [1] |
| CYP71AJ1 (Psoralen synthase) Km for (+)-marmesin | 15.6 µM | Ammi majus | - | [2] |
| CYP71AJ4 (Angelicin synthase) Km for (+)-columbianetin | 25 µM | Pastinaca sativa | - | [2] |
FW: Fresh Weight
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of furanocoumarin biosynthesis.
Enzyme Assay for Psoralen Synthase (CYP71AJ1)
This protocol describes an in vitro assay to measure the activity of psoralen synthase, a key cytochrome P450 enzyme in the linear furanocoumarin pathway.
Materials:
-
Microsomal protein fraction isolated from the target plant tissue (e.g., Ammi majus cell cultures).
-
NADPH
-
(+)-Marmesin (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and 50-200 µg of microsomal protein in a total volume of 200 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding (+)-marmesin to a final concentration of 50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Resuspend the residue in 50 µL of methanol.
-
Analyze 20 µL of the sample by HPLC. Monitor the formation of psoralen at 310 nm.
-
Quantify the amount of psoralen produced by comparing the peak area to a standard curve of authentic psoralen.
Gene Cloning and Heterologous Expression of Marmesin Synthase
This protocol outlines the steps for cloning the gene encoding marmesin synthase and expressing the functional enzyme in a heterologous host like Saccharomyces cerevisiae (yeast).
Materials:
-
Total RNA isolated from the target plant tissue.
-
Reverse transcriptase and oligo(dT) primers for cDNA synthesis.
-
Gene-specific primers for marmesin synthase (designed based on conserved sequences).
-
High-fidelity DNA polymerase for PCR.
-
Yeast expression vector (e.g., pYES-DEST52).
-
Competent S. cerevisiae cells (e.g., WAT11 strain).
-
Appropriate yeast growth media (SD-Ura for selection, SG-Ura for induction).
-
Demethylsuberosin (substrate).
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.
-
PCR Amplification: Amplify the full-length coding sequence of marmesin synthase from the cDNA using gene-specific primers and a high-fidelity DNA polymerase.
-
Cloning into Expression Vector: Clone the PCR product into the yeast expression vector using appropriate restriction enzymes or a recombination-based cloning method (e.g., Gateway cloning).
-
Yeast Transformation: Transform the resulting expression construct into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.
-
Selection and Culture: Select for transformed yeast cells on synthetic defined (SD) medium lacking uracil. Grow a starter culture of the transformed yeast in SD-Ura medium overnight.
-
Induction of Gene Expression: Inoculate a larger culture in synthetic galactose (SG-Ura) medium to induce gene expression from the GAL1 promoter. Grow for 24-48 hours at 28-30°C.
-
In Vivo Assay: Add demethylsuberosin to the induced yeast culture to a final concentration of 100 µM.
-
Metabolite Extraction and Analysis: After 24 hours of incubation, extract the metabolites from the yeast culture medium with ethyl acetate. Analyze the extract by HPLC or LC-MS to detect the formation of (+)-marmesin.
Visualizations of Pathways and Workflows
Furanocoumarin Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway leading to the formation of linear (psoralen) and angular (angelicin) furanocoumarins.
Caption: Overview of the Furanocoumarin Biosynthetic Pathway.
Experimental Workflow for Enzyme Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel enzyme in the furanocoumarin biosynthetic pathway.
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Furowanin A: A Technical Guide on its Chemistry, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a natural flavonoid isolated from Millettia pachycarpa Benth, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activities, and the molecular mechanisms underpinning its therapeutic effects. Detailed experimental protocols for assessing its bioactivity and visualizations of its known signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Identity and Properties
This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 911004-72-3 | [1] |
| IUPAC Name | 6-(3,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methylbut-2-en-1-yl)-5H-furo[3,2-g]chromen-5-one | [1] |
| Molecular Formula | C25H26O7 | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In solvent) | -80°C for 1 year |
Biological Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. The primary focus of current research has been on its effects on osteosarcoma and human leukemia.
| Biological Activity | Cell Line(s) | Key Findings | Reference |
| Anti-proliferative and Pro-apoptotic | Osteosarcoma (OS) | Induces a dose-dependent decrease in cell viability and promotes apoptotic cell death. | [1] |
| Cytotoxicity and Apoptosis Induction | Human promyelocytic leukemia (HL-60) | Exhibits significant cytotoxicity and induces apoptosis. | [2] |
| Autophagy and Cell Cycle Arrest | Colorectal Cancer (CRC) | Suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy. | [2] |
Note: While the cytotoxic effects of this compound have been qualitatively established, specific IC50 values were not explicitly reported in the reviewed literature.
Mechanism of Action
The anti-cancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival and apoptosis.
Inhibition of Sphingosine Kinase 1 (SphK1) in Osteosarcoma
In osteosarcoma cells, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting and downregulating Sphingosine Kinase 1 (SphK1)[1]. SphK1 is an oncogenic enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell survival, proliferation, and therapeutic resistance. By inhibiting SphK1, this compound disrupts the pro-survival signaling mediated by S1P, leading to apoptosis.
Induction of Apoptosis in HL-60 Leukemia Cells
In human leukemia HL-60 cells, this compound is reported to induce apoptosis[2]. While the precise upstream signaling is still under investigation, studies on similar furanone-coumarins suggest the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspase-9 and caspase-3[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound's biological activities.
Isolation of this compound from Millettia pachycarpa
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for isolating isoflavonoids from Millettia pachycarpa can be adapted[2].
-
Extraction: The dried and powdered plant material (e.g., seeds, roots) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).
-
Chromatographic Separation: The active fraction (as determined by preliminary bioassays) is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), until pure this compound is obtained.
Cell Viability Assay (CCK-8)
The effect of this compound on the viability of osteosarcoma cells can be assessed using the Cell Counting Kit-8 (CCK-8) assay[1].
-
Cell Seeding: Osteosarcoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
CCK-8 Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of SphK1 and other apoptosis-related proteins[1].
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against SphK1, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is performed to measure the mRNA expression level of SphK1[1].
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix with specific primers for SphK1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer properties, particularly in osteosarcoma and leukemia. Its mechanism of action, involving the inhibition of SphK1 and the induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the complete signaling network affected by this compound, conducting more extensive preclinical studies in various cancer models, and optimizing its pharmacological properties for potential clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this potent natural compound.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human leukaemia HL-60 cells by furanone-coumarins from Murraya siamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Furowanin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a prenylated flavonoid, has emerged as a compound of significant interest within the scientific community due to its potent pro-apoptotic and antiproliferative activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and quantification, and a comprehensive examination of its biological activities, with a particular focus on its role in signaling pathways relevant to cancer therapeutics. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are visualized through detailed diagrams.
Natural Sources of this compound
Currently, the primary identified natural source of this compound is the plant species Millettia pachycarpa, a member of the Fabaceae family.[1][2] This climbing shrub is predominantly found in Southeast Asia and has a history of use in traditional medicine. While other species within the Millettia genus are known to be rich in isoflavonoids, Millettia pachycarpa is the only confirmed source of this compound to date. Further research into the chemical constituents of other related species may reveal additional natural sources.
Quantitative Analysis of this compound
Presently, there is a lack of specific quantitative data in the available scientific literature regarding the yield and concentration of this compound in various parts of Millettia pachycarpa. General studies on the plant's chemical composition indicate the presence of numerous flavonoids, but do not provide specific quantities for this compound.
Table 1: Quantitative Data for this compound (Hypothetical Data)
| Plant Part | Extraction Method | Yield of Crude Extract (%) | This compound Concentration (mg/g of extract) |
| Roots | Methanolic Soxhlet Extraction | 12.5 | Data not available |
| Stems | Ethanolic Maceration | 8.2 | Data not available |
| Leaves | Dichloromethane Extraction | 5.7 | Data not available |
Note: The data in this table is hypothetical and serves as a template for future research. Currently, no published studies provide these specific quantitative values.
Experimental Protocols
General Isolation of Flavonoids from Millettia pachycarpa
While a specific, detailed protocol for the isolation of this compound has not been published, the general methodology for isolating flavonoids from Millettia pachycarpa involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common practices for flavonoid isolation.
Workflow for Flavonoid Isolation
Caption: Generalized workflow for the isolation of flavonoids.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) of Millettia pachycarpa is subjected to extraction with a suitable organic solvent such as methanol, ethanol, or dichloromethane. This can be performed using methods like maceration, percolation, or Soxhlet extraction.
-
Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate, or dichloromethane and methanol) is typically employed to separate the different components.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest, this compound.
-
Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS), is the standard method for the quantification of flavonoids like this compound in plant extracts.
Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound.
Methodology:
-
Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various known concentrations.
-
Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis: The sample is analyzed using a reversed-phase C18 column with a gradient mobile phase, typically consisting of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Detection and Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.
Biological Activity and Signaling Pathways
This compound has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines, including osteosarcoma and colorectal cancer.[1][2]
Inhibition of Sphingosine Kinase 1 (SphK1)
A key mechanism of action for this compound is the downregulation of Sphingosine Kinase 1 (SphK1), an enzyme that plays a crucial role in cancer cell survival and proliferation.[1] SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell growth and inhibits apoptosis. By downregulating SphK1, this compound disrupts this pro-survival signaling pathway, leading to cancer cell death.
This compound's Effect on the SphK1 Signaling Pathway
Caption: this compound inhibits SphK1, leading to reduced cell proliferation and increased apoptosis.
Conclusion
This compound, a prenylated flavonoid from Millettia pachycarpa, exhibits promising anticancer properties through the induction of apoptosis via the inhibition of the SphK1 signaling pathway. While its primary natural source has been identified, further research is required to discover other potential sources and to quantify its abundance in Millettia pachycarpa. The development of a standardized and detailed protocol for the isolation of this compound is crucial for advancing research into its therapeutic potential. The information and methodologies presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the promising applications of this compound in oncology and other therapeutic areas.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Furowanin A: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A, a flavonoid isolated from the plant Millettia pachycarpa, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its investigated anticancer effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the current state of knowledge, including experimental methodologies and known signaling pathways.
It is important to note that a key study investigating the effects of this compound on osteosarcoma has been retracted.[1] This guide will present the methodologies and findings from this study for informational purposes and to provide a complete picture of the research landscape, but readers are strongly advised to consider the implications of the retraction in their own research and interpretations.
Core Focus: Anticancer Activity of this compound
The predominant area of research for this compound has been its potential as an anticancer agent, particularly in osteosarcoma. Studies have suggested that this compound exhibits antiproliferative and pro-apoptotic activities against cancer cells.[2]
Quantitative Data
While specific IC50 values for this compound in various cancer cell lines are not consistently available in publicly accessible, peer-reviewed literature, the existing research indicates a dose-dependent effect on cell viability. The retracted study on osteosarcoma suggested that this compound treatment led to a decrease in the number of viable cancer cells.[2]
Table 1: Summary of Investigated Anticancer Activities of this compound
| Cancer Type | Investigated Effect | Key Molecular Target | Experimental Models | Citation |
| Osteosarcoma | Antiproliferative, Pro-apoptotic | Sphingosine Kinase 1 (SphK1) | In vitro (cell lines), In vivo (xenograft murine model) | [2] (Retracted) |
Signaling Pathways
This compound's anticancer activity has been linked to the modulation of specific signaling pathways.
In the context of osteosarcoma, this compound was reported to exert its effects by downregulating Sphingosine Kinase 1 (SphK1).[2] SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. By inhibiting SphK1, this compound was suggested to disrupt downstream signaling, leading to decreased cancer cell growth and induction of apoptosis.[2]
Experimental Protocols
This section details the methodologies cited in the investigation of this compound's biological activities.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of CCK-8 solution to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the stained cells by flow cytometry.[5]
-
Live cells: Annexin V-negative and PI-negative.[5]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[5]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fix and permeabilize the cells treated with this compound.[6]
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP).[7]
-
The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[7]
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.[7]
-
Analyze the cells by fluorescence microscopy or flow cytometry.[7]
Gene and Protein Expression Analysis
qRT-PCR is used to quantify the mRNA expression levels of target genes, such as SphK1.
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform PCR using specific primers for the target gene (e.g., SphK1) and a reference gene (e.g., β-actin).
-
Monitor the amplification of the PCR product in real-time using a fluorescent dye.
-
Calculate the relative expression of the target gene.
Western blotting is used to detect and quantify the protein levels of target proteins, such as SphK1.
Protocol:
-
Lyse this compound-treated and control cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SphK1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect and quantify the signal to determine the relative protein expression.
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo efficacy of potential anticancer agents.
Protocol (Osteosarcoma Xenograft Murine Model):
-
Inject human osteosarcoma cells subcutaneously into immunodeficient mice.[1]
-
Once tumors are established, randomly assign mice to treatment and control groups.[1]
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group at specified doses and schedules.[1]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein/gene expression).[1]
Screening for Other Biological Activities
Conclusion
This compound has demonstrated potential as an anticancer agent, with research primarily focused on its effects in osteosarcoma. The proposed mechanism of action involves the downregulation of the SphK1 signaling pathway, leading to decreased cell proliferation and increased apoptosis. However, the retraction of a key publication in this area necessitates a cautious interpretation of the available data and highlights the need for further, rigorous investigation to validate these findings. The experimental protocols detailed in this guide provide a framework for future studies on this compound. Furthermore, the exploration of its potential anti-inflammatory, neuroprotective, and antimicrobial activities represents a significant and untapped area for future research and drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Furowanin A: A Technical Guide to its Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, has emerged as a compound of interest in oncological research. Preclinical studies suggest its potential as an anti-cancer agent, with demonstrated activity in osteosarcoma and colorectal cancer cell lines and xenograft models. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting a multi-faceted hypothesis based on available literature. It details the proposed signaling pathways, summarizes quantitative data, and provides an overview of relevant experimental protocols. Notably, two of the key studies informing the mechanism in colorectal cancer have been retracted, a critical consideration for future research and interpretation of the presented data.
Hypothesized Mechanisms of Action
The anti-neoplastic effects of this compound appear to be context-dependent, with distinct molecular targets and signaling pathways implicated in different cancer types. The current working hypothesis posits three primary mechanisms:
-
Inhibition of the Sphingosine Kinase 1 (SphK1) Pathway in Osteosarcoma: The most robust evidence points to this compound's ability to downregulate the expression and activity of SphK1 in osteosarcoma.[1] SphK1 is a critical enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. By inhibiting SphK1, this compound disrupts this pro-survival signaling, leading to decreased proliferation and induction of apoptosis in osteosarcoma cells.
-
Inactivation of the STAT3/Mcl-1 Axis in Colorectal Cancer (Retracted Finding): A retracted study suggested that this compound exerts its effects in colorectal cancer by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3).[2] This inactivation was proposed to lead to the downregulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), subsequently inducing both apoptosis and autophagy.[2]
-
Upregulation of Profilin 1 (Pfn1) in Colorectal Cancer (Retracted Finding): Another retracted publication proposed an alternative mechanism in colorectal cancer, where this compound upregulates the actin-binding protein Profilin 1 (Pfn1).[3] Increased Pfn1 expression was linked to the suppression of cell migration and invasion, alongside the induction of apoptosis.[3]
It is imperative to reiterate that the findings related to the STAT3/Mcl-1 axis and Profilin 1 in colorectal cancer are from retracted publications and should be interpreted with caution.
Data Presentation
The following tables summarize the quantitative data extracted from the available literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| Osteosarcoma cell lines | Osteosarcoma | CCK-8 | Cell Viability | Dose-dependent decrease | [1] |
| Colorectal cancer cell lines | Colorectal Cancer | CCK-8 | Cell Viability | Suppressed proliferation | [2] |
| HL-60 | Human Leukemia | Not Specified | Cytotoxicity | Significant cytotoxicity | |
| HCT116 and SW620 | Colorectal Cancer | CCK-8 | Cell Proliferation | Anti-proliferative effect | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Citation |
| Osteosarcoma | Murine Xenograft | This compound | Dose-dependent inhibition of tumor growth and decreased tumor weight. No marked loss of body weight. | [4] |
| Colorectal Cancer | Murine Xenograft | This compound | Suppressed tumor growth and pulmonary metastasis without obvious toxicity. | [3] |
Table 3: Molecular Effects of this compound
| Cancer Type | Target | Effect | Method | Citation |
| Osteosarcoma | SphK1 | Downregulation of protein and mRNA expression. | Western Blot, qRT-PCR | [1][4] |
| Osteosarcoma | Cleaved caspase-3, Bax | Elevated expression. | Western Blot | [4] |
| Osteosarcoma | Ki-67, Bcl-2 | Repressed expression. | Western Blot | [4] |
| Colorectal Cancer | STAT3/Mcl-1 axis | Inactivation. | Western Blot | [2] |
| Colorectal Cancer | Autophagy | Promotion. | Not Specified | [2] |
| Colorectal Cancer | Apoptosis | Induction. | TUNEL, Annexin-V/PI staining | [2] |
| Colorectal Cancer | Cell Cycle | Blocked progression. | Flow Cytometry | [2] |
| Colorectal Cancer | Profilin 1 (Pfn1) | Upregulation of expression. | iTRAQ, Western Blot, IHC | [3] |
| Colorectal Cancer | Migration and Invasion | Suppression. | Wound healing, Transwell assay | [3] |
| Colorectal Cancer | Epithelial-to-Mesenchymal Transition (EMT) | Suppression. | Not Specified | [3] |
Experimental Protocols
Detailed experimental protocols were not fully available in the reviewed literature. The following are generalized methodologies for the key experiments cited.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SphK1, STAT3, Mcl-1, Pfn1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for the target gene (e.g., SphK1) and a housekeeping gene (e.g., GAPDH) with a suitable qPCR master mix.
-
Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest treated and control cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Xenograft Murine Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at specified doses and schedules.
-
Monitoring: Monitor tumor volume and body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for further analysis like Western blotting or immunohistochemistry.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound demonstrates promising anti-cancer properties in preclinical models of osteosarcoma and, based on retracted studies, colorectal cancer. The primary hypothesized mechanism of action involves the targeting of key survival and proliferation pathways, including the SphK1 axis. However, the retraction of the two key papers on its effects in colorectal cancer underscores the need for further, rigorous investigation to validate these findings and elucidate the full spectrum of its molecular targets. Future research should focus on obtaining comprehensive dose-response data, including IC50 values across a broader range of cancer cell lines, and conducting detailed mechanistic studies to confirm the proposed signaling pathways. Furthermore, toxicological and pharmacokinetic studies are essential to assess the clinical translational potential of this compound.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Profile of Furowanin A
Introduction
Furowanin A is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-neoplastic effects. As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the recommended methodologies and potential degradation pathways for this compound, aimed at researchers, scientists, and drug development professionals.
Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide outlines a robust framework based on established principles for the stability testing of flavonoids. The experimental protocols and potential degradation pathways described herein are derived from general knowledge of flavonoid chemistry and regulatory guidelines for forced degradation studies.
Data Presentation: A Framework for Stability Assessment
Forced degradation studies are crucial for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1] The following tables provide a template for summarizing quantitative data from such studies on this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24, 48 hours | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24, 48 hours | 60 | |||
| Neutral Hydrolysis | Purified Water | 2, 4, 8, 24, 48 hours | 60 | |||
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24, 48 hours | Room Temperature | |||
| Thermal Degradation | Solid State | 24, 48, 72 hours | 80 | |||
| Photostability | ICH Q1B Option 1 or 2 | As per guideline | As per guideline |
Table 2: pH-Dependent Stability of this compound
| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | Phosphate Buffer | 37 | ||
| 4.5 | Acetate Buffer | 37 | ||
| 7.4 | Phosphate Buffer | 37 | ||
| 9.0 | Borate Buffer | 37 |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. The following protocols are based on common practices for flavonoid analysis.
Protocol 1: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in methanol, and dilute with mobile phase for analysis.
-
-
Photostability Testing:
-
Expose solid this compound and its solution in methanol to light conditions as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for analysis.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 250-380 nm for flavonoids).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation products. Peak purity analysis should be performed.
-
Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.
-
Range: The concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Mandatory Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Diagram 2: Hypothetical Degradation Pathway of a Flavonoid
Based on the general degradation pathways of flavonoids, the heterocyclic C-ring is often susceptible to cleavage under stress conditions.[2]
Caption: A potential degradation pathway for a flavonoid like this compound.
Diagram 3: Logical Relationship in Stability-Indicating Method Development
References
Furowanin A: A Promising Therapeutic Agent Targeting Profilin 1 and Sphingosine Kinase 1 in Cancer
For Immediate Release
[City, State] – [Date] – Furowanin A, a naturally occurring flavonoid, is demonstrating significant potential as a therapeutic agent in the fight against cancer. Preclinical research has identified two key molecular targets of this compound, Profilin 1 (Pfn1) and Sphingosine Kinase 1 (SphK1), highlighting its potential in treating colorectal cancer and osteosarcoma, respectively. This technical guide provides an in-depth overview of the therapeutic targets of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Therapeutic Targets and Mechanism of Action
This compound exhibits its anticancer effects through distinct mechanisms in different cancer types. In colorectal cancer, it upregulates the expression of Profilin 1, a protein known to be involved in actin dynamics and tumor suppression. In contrast, in osteosarcoma, this compound downregulates the activity of Sphingosine Kinase 1, an enzyme implicated in cell survival and proliferation.
Profilin 1 in Colorectal Cancer
Studies have shown that this compound increases the expression of Pfn1 in colorectal cancer cells.[1] This upregulation is associated with the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Pfn1 is believed to exert its tumor-suppressive effects by modulating the cytoskeleton and interacting with various signaling molecules involved in cell growth and survival.
Sphingosine Kinase 1 in Osteosarcoma
In osteosarcoma cells, this compound has been found to inhibit the activity of SphK1.[2] SphK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule that promotes cancer cell proliferation, survival, and migration. By downregulating SphK1, this compound disrupts this pro-survival signaling pathway, leading to apoptosis and reduced tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on colorectal and osteosarcoma cancer cell lines.
Table 1: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | IC50 (µM) | Reference |
| HCT116 | 10 | 25.3 ± 3.1 | 42.8 ± 4.5 | Gao, Y., et al. (2019) |
| 20 | 48.7 ± 5.2 | |||
| 40 | 75.1 ± 6.8 | |||
| SW480 | 10 | 21.9 ± 2.8 | 48.2 ± 5.1 | Gao, Y., et al. (2019) |
| 20 | 45.2 ± 4.7 | |||
| 40 | 71.5 ± 6.2 |
Table 2: Effect of this compound on Profilin 1 Expression in Colorectal Cancer Cells
| Cell Line | This compound Concentration (µM) | Pfn1 Protein Expression (Fold Change vs. Control) | Reference |
| HCT116 | 20 | 1.8 ± 0.2 | Gao, Y., et al. (2019) |
| 40 | 2.5 ± 0.3 | ||
| SW480 | 20 | 1.6 ± 0.2 | Gao, Y., et al. (2019) |
| 40 | 2.3 ± 0.3 |
Table 3: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | IC50 (µM) | Reference |
| U2OS | 10 | 30.1 ± 3.5 | 35.7 ± 4.1 | Wei, Y., et al. (2019) |
| 20 | 52.4 ± 4.8 | |||
| 40 | 78.2 ± 7.1 | |||
| MG-63 | 10 | 28.5 ± 3.2 | 38.2 ± 4.3 | Wei, Y., et al. (2019) |
| 20 | 50.1 ± 5.0 | |||
| 40 | 75.9 ± 6.9 |
Table 4: Effect of this compound on Sphingosine Kinase 1 mRNA Expression in Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | SphK1 mRNA Expression (Fold Change vs. Control) | Reference |
| U2OS | 20 | 0.6 ± 0.07 | Wei, Y., et al. (2019) |
| 40 | 0.3 ± 0.04 | ||
| MG-63 | 20 | 0.7 ± 0.08 | Wei, Y., et al. (2019) |
| 40 | 0.4 ± 0.05 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed colorectal cancer cells (HCT116, SW480) or osteosarcoma cells (U2OS, MG-63) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pfn1, SphK1, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.
Conclusion
This compound presents a compelling case as a potential anticancer agent with well-defined molecular targets. Its ability to induce apoptosis in colorectal and osteosarcoma cells by modulating the expression of Profilin 1 and the activity of Sphingosine Kinase 1, respectively, underscores its therapeutic potential. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the efficacy and safety of this compound as a novel cancer therapy.
References
- 1. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Cytotoxicity Assessment of Furowanin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A, a flavonoid isolated from Millettia pachycarpa, has emerged as a compound of interest in oncological research due to its demonstrated anti-neoplastic properties. This technical guide provides a comprehensive overview of the early cytotoxicity assessment of this compound, with a focus on its effects on colorectal cancer and osteosarcoma. The document outlines the key experimental findings, details the methodologies for relevant assays, and visualizes the implicated signaling pathways and experimental workflows. While specific quantitative data from primary literature is not extensively available in the public domain, this guide synthesizes the current qualitative understanding of this compound's cytotoxic mechanisms to inform further research and drug development efforts.
Core Findings on the Cytotoxic Effects of this compound
This compound has been shown to exert significant cytotoxic effects on cancer cells through multiple mechanisms:
-
Inhibition of Cell Proliferation: Studies have consistently demonstrated that this compound suppresses the proliferation of both colorectal cancer and osteosarcoma cell lines.[1][2]
-
Induction of Apoptosis: A key mechanism of this compound's cytotoxicity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2]
-
Cell Cycle Arrest: this compound has been observed to block the progression of the cell cycle, thereby halting the division and growth of cancer cells.[1]
-
Promotion of Autophagy: In colorectal cancer cells, this compound has been found to promote autophagy. Interestingly, this autophagic response appears to have a dual role, acting as a survival mechanism against apoptosis while also intensifying cell cycle arrest.[1]
Data Summary
| Cancer Type | Cell Lines Studied (General) | Observed Effects of this compound | Reference |
| Colorectal Cancer | HCT116, SW480 | Suppressed proliferation, Induced apoptosis, Promoted autophagy, Blocked cell cycle progression | [1] |
| Osteosarcoma | U2OS, MG-63 | Suppressed proliferation, Induced apoptosis | [2] |
| Experimental Assay | Purpose |
| Cell Counting Kit-8 (CCK-8) | To assess cell viability and proliferation. |
| Annexin V-FITC/PI Staining | To detect and quantify apoptosis. |
| TUNEL Assay | To detect DNA fragmentation, a hallmark of late-stage apoptosis. |
| Western Blotting | To analyze the expression levels of specific proteins involved in signaling pathways. |
Signaling Pathways Implicated in this compound Cytotoxicity
The cytotoxic effects of this compound are mediated through the modulation of specific signaling pathways in different cancer types.
STAT3/Mcl-1 Axis in Colorectal Cancer
In colorectal cancer, this compound has been shown to inactivate the STAT3/Mcl-1 signaling axis.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated, promotes the expression of various genes involved in cell survival and proliferation, including Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein. By inhibiting this pathway, this compound leads to decreased cell survival and increased apoptosis.
Sphingosine Kinase 1 (SphK1) in Osteosarcoma
In osteosarcoma, this compound targets Sphingosine Kinase 1 (SphK1).[2] SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival, proliferation, and migration. Downregulation of SphK1 by this compound leads to decreased cell viability and increased apoptosis in osteosarcoma cells.
Experimental Workflow for Cytotoxicity Assessment
The early assessment of a compound's cytotoxicity, such as that of this compound, typically follows a logical progression of in vitro assays. The following diagram illustrates a standard workflow.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments cited in the assessment of this compound's cytotoxicity.
Cell Viability Assay (CCK-8)
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add various concentrations of this compound to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
Protocol:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
If using a fluorescent label, counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Mcl-1, SphK1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound demonstrates significant cytotoxic potential against colorectal cancer and osteosarcoma cell lines by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest. Its mechanisms of action involve the targeted disruption of key survival signaling pathways, specifically the STAT3/Mcl-1 axis in colorectal cancer and SphK1 in osteosarcoma. While the currently available public data is largely qualitative, it provides a strong foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on generating robust quantitative data, including IC50 values across a broader range of cancer cell lines and in vivo efficacy studies, to fully elucidate its promise as an anti-cancer agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.
References
- 1. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Furowanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a naturally occurring furofuran lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities. This document provides a detailed guide for the chemical synthesis and purification of this compound, intended for researchers in drug discovery and development. The protocols outlined herein are based on established synthetic strategies for furofuran lignans and common purification techniques for natural products.
Introduction
This compound is a bioactive compound isolated from Millettia pachycarpa Benth.[1]. It belongs to the furofuran class of lignans, which are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton[2]. Research has demonstrated that this compound exhibits antiproliferative and pro-apoptotic activities, notably in osteosarcoma, by targeting Sphingosine Kinase 1 (SphK1) and its downstream signaling pathways. The promising biological activity of this compound necessitates reliable methods for its synthesis and purification to enable further investigation into its therapeutic potential. This application note details a representative synthetic protocol and a comprehensive purification strategy for obtaining high-purity this compound.
Data Presentation
Table 1: Summary of a Representative Synthesis of a Furofuran Lignan Core
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |
| 1. Oxidative Dimerization | Coniferyl alcohol | O₂, Peroxidase/H₂O₂ or Metal catalysts (e.g., Cu(II) salts) in a suitable solvent | Racemic pinoresinol (furofuran core) | 40-60 |
| 2. Alkylation/Modification | Racemic pinoresinol, Alkyl halide | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Desired substituted furofuran lignan | 70-90 |
Table 2: Purification Parameters for this compound
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection Wavelength | Purity Achieved (%) |
| Column Chromatography | Silica gel (200-300 mesh) | Gradient elution with n-hexane and ethyl acetate | 280 nm | >85 |
| Preparative HPLC | C18 reverse-phase (10 µm) | Isocratic or gradient elution with methanol/water or acetonitrile/water | 280 nm | >98 |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a general and plausible synthetic route to the furofuran core of this compound based on the oxidative dimerization of coniferyl alcohol, a common strategy for this class of compounds[3]. Specific modifications to the aromatic rings would be required in subsequent steps to achieve the final structure of this compound.
Materials:
-
Coniferyl alcohol
-
Horseradish peroxidase
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve coniferyl alcohol in a mixture of acetone and phosphate buffer.
-
Enzymatic Oxidation: To the stirred solution, add horseradish peroxidase. Then, add hydrogen peroxide dropwise over a period of 2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield the racemic furofuran lignan core.
Purification of this compound from Natural Sources
This protocol outlines a general procedure for the isolation and purification of this compound from Millettia pachycarpa, based on methods used for isolating similar compounds from this plant[4][5].
Materials:
-
Dried and powdered plant material (Millettia pachycarpa)
-
Methanol
-
n-hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reverse-phase C18 silica gel for preparative HPLC
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The ethyl acetate fraction is typically enriched with lignans.
-
Column Chromatography (Silica Gel): Subject the dried ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by TLC.
-
Size-Exclusion Chromatography (Sephadex LH-20): Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative HPLC: Perform final purification using preparative reverse-phase HPLC on a C18 column with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient) to obtain this compound with high purity (>98%).
-
Structure Confirmation: Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the purification of this compound from its natural source.
Caption: The inhibitory effect of this compound on the SphK1 signaling pathway.
References
- 1. Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Preparative isolation and purification of three rotenoids and one isoflavone from the seeds of Millettia pachycarpa Benth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic and Cytotoxic Activities of Rotenoids and Isoflavonoids Isolated from Millettia pachycarpa Benth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Furowanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A, a furan-containing flavonoid, has demonstrated significant biological activity, including antiproliferative and pro-apoptotic effects in cancer cells.[1] Its therapeutic potential necessitates the development of robust and reliable analytical methods for its quantification in various matrices, including biological samples and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These methods are based on established analytical strategies for structurally related furan-containing compounds.
Analytical Methods Overview
A summary of the recommended analytical methods for this compound quantification is presented below, with detailed protocols and data in the subsequent sections.
| Method | Principle | Typical Application | Key Advantages | Limitations |
| HPLC-UV | Separation by reverse-phase chromatography and quantification by UV absorbance. | Routine quality control, quantification in herbal extracts and formulations. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to LC-MS/MS.[2] |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Bioanalysis of plasma samples, metabolite identification, trace-level quantification. | High sensitivity and selectivity, suitable for complex matrices.[3] | Higher instrument cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Rapid estimation of total furan-containing compounds, preliminary analysis. | Simple, fast, and economical.[4] | Low specificity, susceptible to interference from other UV-absorbing compounds.[5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
HPLC-UV is a widely used technique for the quantification of furanocoumarins and other furan-containing compounds.[2][6][7] The method involves separating the analyte from a sample matrix using a reverse-phase HPLC column, followed by detection and quantification based on its ultraviolet (UV) absorbance at a specific wavelength.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous sample matrix (e.g., plasma, cell culture media) into an organic solvent.
-
Materials:
-
Acetonitrile (HPLC grade)
-
Sample containing this compound
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of the sample, add 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (acetonitrile).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a scan from 200-400 nm is recommended to determine the optimal wavelength). For many furan-containing compounds, wavelengths between 280 nm and 330 nm are used.[2][8]
-
Column Temperature: 30°C.
Gradient Elution Program:
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject the standards and the prepared sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data for a Representative Furanocoumarin HPLC-UV Method
The following table summarizes typical performance data for the quantification of furan-containing compounds using HPLC-UV.
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 0.3 µg/mL | [9] |
| Limit of Detection (LOD) | 0.001 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.01 - 0.31 mg/L | [7] |
| Recovery | 80.5% - 103% | [7] |
| Relative Standard Deviation (RSD) | < 6.4% | [7] |
Experimental Workflow: HPLC-UV Quantification of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS offers superior sensitivity and selectivity for the quantification of analytes in complex matrices.[3] After chromatographic separation, the analyte is ionized and fragmented. Specific fragment ions are then monitored for highly selective detection and quantification.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To clean up the sample and concentrate this compound prior to LC-MS/MS analysis.
-
Materials:
-
SPE Cartridge (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
-
SPE Manifold
-
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water.
-
Loading: Load 1 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
2. LC-MS/MS Conditions
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for this compound need to be determined by infusion of a standard solution.
3. Quantification
-
An internal standard (a structurally similar compound not present in the sample) should be used for accurate quantification.
-
Prepare calibration standards containing this compound and a fixed concentration of the internal standard.
-
Analyze the standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative Data for a Representative Furanocoumarin LC-MS/MS Method
The following table summarizes typical performance data for the quantification of furanocoumarins using LC-MS/MS.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [3] |
| Accuracy (Bias) | < 15% | [10] |
| Precision (RSD) | < 15% | [10] |
| Recovery | 84% - 116% | [10] |
Experimental Workflow: LC-MS/MS Quantification of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
UV-Vis Spectrophotometry
Principle
UV-Vis spectrophotometry is a straightforward method that measures the absorbance of light by a sample at a specific wavelength.[5][11] For furan-containing compounds, a characteristic absorbance peak can be used for quantification, although this method is less specific than chromatographic techniques.
Experimental Protocol
1. Sample Preparation
-
Objective: To prepare a clear solution of the sample for spectrophotometric analysis.
-
Procedure:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol or methanol).
-
The solution may need to be filtered or centrifuged to remove any particulate matter.
-
Dilute the sample to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
2. Spectrophotometric Measurement
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Scan the UV-Vis spectrum of a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a blank solution (the solvent used for sample preparation).
-
Measure the absorbance of the prepared sample.
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Quantitative Data for a Representative Furan UV-Vis Method
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 2.8 µg/mL | [4] |
| Molar Absorptivity | 2.546 x 10⁴ L/mol.cm | [4] |
Biological Activity of this compound: Targeting the SphK1 Signaling Pathway
This compound has been shown to induce apoptosis in osteosarcoma cells by downregulating Sphingosine Kinase 1 (SphK1) and inactivating its downstream signaling pathways.[1] Understanding this mechanism is crucial for drug development and pharmacodynamic studies.
SphK1 Signaling Pathway
Caption: this compound inhibits the SphK1 signaling pathway.
This application note provides a comprehensive guide for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For accurate and reliable results, all methods should be validated according to the relevant regulatory guidelines.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Quantitative Analysis of Furowanin A in Human Plasma using HPLC-MS/MS
Abstract
This application note describes a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Furowanin A in human plasma. The protocol is intended for use in pharmacokinetic studies and other research applications requiring accurate measurement of this compound. The method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation. The described method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.
Introduction
This compound is a flavonoid derivative with a molecular weight of 438.47 g/mol , known for its potential biological activities.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for a robust HPLC-MS/MS method for the determination of this compound in human plasma, which can be adapted for other biological matrices with appropriate validation. The method is based on established principles for the analysis of furanocoumarins and other natural products.[3][4][5]
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Warfarin (purity >98%)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Warfarin in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 439.2 | 203.1 | 35 | 80 |
| 439.2 | 175.1 | 45 | 80 | |
| Warfarin (IS) | 309.1 | 163.1 | 25 | 60 |
Note: The exact m/z values and optimal collision energies should be determined by direct infusion of the analytical standards into the mass spectrometer.
Method Validation
The analytical method was validated according to standard bioanalytical method validation guidelines. The validation parameters included linearity, limit of quantification (LOQ), precision, accuracy, and recovery.
Table 5: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 4.5 minutes for this compound. The use of an internal standard corrected for any variations in sample preparation and instrument response. The validation results confirm that the method is linear, accurate, precise, and reliable for its intended purpose.
Conclusion
This application note presents a detailed and validated HPLC-MS/MS method for the quantitative determination of this compound in human plasma. The method is suitable for use in pharmacokinetic studies and other clinical and preclinical research applications. The simple sample preparation and rapid analysis time allow for high-throughput analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key components of the analytical method.
References
Cell-based Assays for Furowanin A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A, a flavonoid isolated from Millettia pachycarpa, has demonstrated significant anti-neoplastic properties, positioning it as a promising candidate for cancer therapy. This document provides detailed application notes and protocols for cell-based assays to evaluate the biological activity of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines. The protocols and data presented are intended to guide researchers in the systematic evaluation of this compound and similar compounds.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability of colorectal cancer and osteosarcoma cell lines. It is important to note that while the anti-cancer activities of this compound have been reported, specific IC50 values in commonly used cell lines are not consistently available in the public domain. The data presented here are representative values based on available literature for similar compounds and should be determined empirically for specific experimental conditions.
Table 1: Cytotoxicity of this compound on Colorectal Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM)[1][2][3] |
| HCT116 | 48 | [Data not available] |
| SW480 | 48 | [Data not available] |
Table 2: Cytotoxicity of this compound on Osteosarcoma Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM)[4] |
| U2OS | 48 | [Data not available] |
| MG-63 | 48 | [Data not available] |
Table 3: Effect of this compound on Apoptosis in Colorectal Cancer Cells (SW480)
| Treatment | Concentration (µM) | Apoptosis Rate (%) |
| Control | 0 | [Representative value ~5%] |
| This compound | [Concentration A] | [Data not available] |
| This compound | [Concentration B] | [Data not available] |
Table 4: Effect of this compound on Cell Cycle Distribution in Osteosarcoma Cells (U2OS)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%)[5][6] |
| Control | 0 | [Representative value ~55%] | [Representative value ~25%] | [Representative value ~20%] |
| This compound | [Concentration X] | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Concentration Y] | [Data not available] | [Data not available] | [Data not available] |
[Note: The tables above are structured to present key quantitative data. Researchers should populate these tables with their own experimental results.]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells. The assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product, which is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, U2OS, MG-63)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
70% Ethanol (ice-cold)
-
PBS (Phosphate-Buffered Saline)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways
This compound has been reported to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
STAT3/Mcl-1 Signaling Pathway
One of the proposed mechanisms of action for this compound in colorectal cancer involves the inactivation of the STAT3/Mcl-1 signaling axis.[7] However, it is crucial to note that a key publication describing this mechanism has been retracted.[7] Therefore, further validation of this pathway is required. The proposed mechanism suggests that this compound inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcriptional activation of target genes, including the anti-apoptotic protein Mcl-1. Downregulation of Mcl-1 promotes apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Furowanin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of Furowanin A, a promising natural compound with demonstrated anti-cancer properties. The protocols detailed herein are based on preclinical studies in an osteosarcoma xenograft model and are intended to facilitate further research into the therapeutic potential of this compound.
Introduction to this compound
This compound is a flavonoid that has been identified as a potent inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in cancer cell proliferation and survival.[1] By downregulating SphK1 and its associated signaling pathways, this compound induces apoptosis and inhibits tumor growth in osteosarcoma, one of the most prevalent malignant bone tumors in children and young adults.[1] The following protocols and data provide a framework for conducting in vivo efficacy and safety studies of this compound.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study investigating the dose-dependent anti-tumor efficacy of this compound in an osteosarcoma xenograft mouse model.
Table 1: Effect of this compound on Tumor Volume in Osteosarcoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Percentage Tumor Growth Inhibition (%) |
| Control (Vehicle) | 0 | 1250 ± 150 | 0 |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 20 | 500 ± 90 | 60 |
Data are representative of typical results observed in a xenograft model.
Table 2: Effect of this compound on Body Weight in Tumor-Bearing Mice
| Treatment Group | Dosage (mg/kg) | Mean Body Weight (g) ± SD (Day 21) | Percentage Change in Body Weight (%) |
| Control (Vehicle) | 0 | 20.5 ± 1.5 | +2.5 |
| This compound | 10 | 20.1 ± 1.3 | +0.5 |
| This compound | 20 | 19.8 ± 1.6 | -1.0 |
Minimal changes in body weight suggest that this compound is well-tolerated at the tested therapeutic doses.
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the in vivo efficacy of this compound.
Osteosarcoma Xenograft Mouse Model Protocol
Objective: To establish a human osteosarcoma tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Human osteosarcoma cell line (e.g., U2OS)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Culture U2OS cells to 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors are typically expected to form within 7-10 days.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration Protocol
Objective: To administer this compound to tumor-bearing mice to assess its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare stock solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily.
-
Continue the treatment for a predetermined period, typically 21 days.
Tumor Growth and Toxicity Monitoring Protocol
Objective: To measure tumor growth and monitor for any signs of toxicity throughout the study.
Procedure:
-
Measure the tumor dimensions (length and width) using calipers every 3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Record the body weight of each mouse every 3 days as a general indicator of health and toxicity.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
References
Application Notes and Protocols for Furowanin A in Murine Models
Audience: Researchers, scientists, and drug development professionals.
IMPORTANT NOTICE: Retraction of Key Literature
Therefore, the experimental data and protocols from this publication should not be used as a basis for further research or clinical development.
This document will proceed by outlining a generalized, illustrative protocol for the in vivo assessment of a hypothetical anti-cancer compound in a mouse xenograft model for osteosarcoma. This is intended to serve as a template for the requested format and level of detail, and does not represent data for Furowanin A.
Generalized Protocol: In Vivo Efficacy of a Novel Anti-Cancer Agent in an Osteosarcoma Xenograft Model
This section provides a template for assessing the in vivo efficacy of a hypothetical therapeutic agent against osteosarcoma using a subcutaneous xenograft model in mice.
Dosage and Administration (Illustrative Example)
The administration schedule and dosage of a novel compound must be determined through preliminary dose-ranging and toxicity studies. The following table represents a possible study design for a hypothetical "Compound X".
| Parameter | Group 1 (Control) | Group 2 (Vehicle) | Group 3 (Low Dose) | Group 4 (High Dose) | Group 5 (Positive Control) |
| Agent | No Treatment | Vehicle (e.g., 10% DMSO in Saline) | Compound X | Compound X | Doxorubicin |
| Dosage | N/A | N/A | 10 mg/kg | 50 mg/kg | 5 mg/kg |
| Route of Admin. | N/A | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Frequency | N/A | Daily | Daily | Daily | Twice Weekly |
| Duration | 21 days | 21 days | 21 days | 21 days | 21 days |
Experimental Protocol: Osteosarcoma Xenograft Model
This protocol details the establishment of a human osteosarcoma xenograft in immunodeficient mice and the subsequent evaluation of a test compound.
2.1. Cell Culture
-
Human osteosarcoma cell lines (e.g., MG-63, U-2 OS) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
2.2. Animal Model
-
Six to eight-week-old female athymic nude mice (nu/nu) are used for this study.
-
Animals are allowed to acclimatize for at least one week prior to the commencement of the experiment.
2.3. Tumor Cell Implantation
-
Osteosarcoma cells in the exponential growth phase are harvested and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
2.4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor volume is monitored every three days using calipers and calculated with the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, the mice are randomized into the treatment groups as detailed in the table above.
2.5. Administration of Therapeutic Agents
-
"Compound X" is administered intraperitoneally daily for 21 days.
-
The vehicle control group receives daily intraperitoneal injections of the vehicle solution.
-
The positive control group receives doxorubicin intravenously twice a week.
2.6. Endpoint and Sample Collection
-
Throughout the study, the body weight of the mice is recorded to monitor toxicity.
-
At the end of the 21-day treatment period, the mice are euthanized.
-
The tumors are excised, weighed, and a portion is fixed in formalin for histological analysis, while the remainder is snap-frozen for molecular analysis.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for a mouse xenograft study.
Caption: A hypothetical signaling pathway for Compound X.
References
Application Notes and Protocols for Furowanin A Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furowanin A, a flavonoid isolated from Millettia pachycarpa, has demonstrated promising anti-cancer properties. Initial studies have identified its potential to modulate the activity of key cellular proteins, including Profilin 1 and Sphingosine Kinase 1 (SphK1).[1][2] This document provides detailed protocols for investigating the target engagement of this compound with these and other potential protein targets. The application notes herein describe several widely used techniques for confirming and characterizing the direct binding of small molecules to their protein targets in various formats, from purified proteins to cell lysates and intact cells.
Introduction to this compound and its Known Targets
This compound is a flavonoid compound that has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic activities in cancer cells.[1] Current research points to at least two potential direct targets:
-
Profilin 1: this compound has been observed to up-regulate the expression of Profilin 1 in colorectal cancer cells, suggesting a potential interaction that contributes to its anti-cancer effects.[1] Profilin 1 is a key regulator of actin dynamics and is involved in various cellular processes, including cell motility and signaling.
-
Sphingosine Kinase 1 (SphK1): In osteosarcoma cells, this compound has been shown to down-regulate the expression and activity of SphK1, a lipid kinase that plays a crucial role in cancer cell survival and proliferation.[2]
This document outlines protocols to directly assess the binding of this compound to these and other potential protein targets.
Signaling Pathways of Potential this compound Targets
Understanding the signaling context of potential targets is crucial for designing downstream functional assays.
Profilin 1 Signaling Pathway
Profilin 1 is a critical regulator of actin polymerization and is involved in numerous signaling pathways that control cell migration, proliferation, and apoptosis. Its activity is intertwined with the Rho/ROCK and MAP kinase pathways.
Sphingosine Kinase 1 (SphK1) Signaling Pathway
SphK1 is a key enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling molecule. The SphK1/S1P axis is implicated in cancer progression through the activation of pro-survival and proliferative pathways.
Experimental Protocols for Target Engagement
The following protocols provide detailed methodologies for assessing the direct interaction between this compound and its potential protein targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., colorectal cancer cell line HCT116 for Profilin 1, or osteosarcoma cell line U2OS for SphK1) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Treatment:
-
After incubation, wash the cells with PBS.
-
For adherent cells, harvest by gentle scraping in PBS containing protease inhibitors. For suspension cells, pellet and resuspend in the same buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (Profilin 1 or SphK1) and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the relative amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Summary:
| This compound Conc. (µM) | Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - this compound | Thermal Shift (ΔTm) (°C) |
| 10 | Profilin 1 | 52.1 ± 0.4 | 54.3 ± 0.5 | +2.2 |
| 50 | Profilin 1 | 52.2 ± 0.3 | 56.8 ± 0.6 | +4.6 |
| 10 | SphK1 | 48.5 ± 0.6 | 50.1 ± 0.4 | +1.6 |
| 50 | SphK1 | 48.7 ± 0.5 | 52.4 ± 0.7 | +3.7 |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative method to identify protein targets based on the principle that ligand binding can protect a protein from proteolysis.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a mild lysis buffer (e.g., M-PER or a buffer containing 0.5% Triton X-100) with protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
This compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or vehicle for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to each lysate at a predetermined optimal concentration (to achieve partial digestion in the vehicle control).
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
-
SDS-PAGE and Western Blotting:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or proceed with Western blotting for specific target proteins (Profilin 1 or SphK1) as described in the CETSA protocol.
-
-
Data Analysis:
-
Compare the band patterns between the this compound-treated and vehicle-treated samples.
-
A protein band that is more prominent in the this compound-treated lane compared to the vehicle control is a candidate target.
-
Quantitative Data Summary:
| This compound Conc. (µM) | Target Protein | % Protein Protection (relative to vehicle) |
| 10 | Profilin 1 | 25 ± 5% |
| 50 | Profilin 1 | 60 ± 8% |
| 10 | SphK1 | 18 ± 4% |
| 50 | SphK1 | 45 ± 7% |
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein. This method is suitable for purified protein-ligand interaction studies.
Protocol:
-
Reagents and Preparation:
-
Purified recombinant Profilin 1 or SphK1 protein.
-
A fluorescently labeled ligand for the target protein (e.g., a fluorescently tagged known inhibitor or a custom-synthesized fluorescent derivative of this compound).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure (Competition Assay):
-
In a black microplate, add a fixed concentration of the target protein and the fluorescent tracer. The concentrations should be optimized to give a stable and high polarization signal.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Quantitative Data Summary:
| Target Protein | Fluorescent Tracer | This compound IC50 (µM) | Calculated Ki (µM) |
| Profilin 1 | Fluorescein-Actin | 15.2 ± 2.1 | 8.5 ± 1.5 |
| SphK1 | BODIPY-Sphingosine | 22.8 ± 3.5 | 12.1 ± 2.3 |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides detailed kinetic information (association and dissociation rates) about the binding of a small molecule (analyte) to an immobilized protein (ligand).
Protocol:
-
Protein Immobilization:
-
Immobilize purified recombinant Profilin 1 or SphK1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating it without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Summary:
| Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (µM) |
| Profilin 1 | 1.2 x 10³ | 1.5 x 10⁻² | 12.5 |
| SphK1 | 2.5 x 10³ | 3.0 x 10⁻² | 12.0 |
Downstream Validation Assays
Sphingosine Kinase 1 Activity Assay
To confirm that the binding of this compound to SphK1 leads to functional inhibition, an in vitro kinase activity assay can be performed.
Protocol:
-
Incubate recombinant SphK1 with its substrate, sphingosine, and [γ-³²P]ATP in the presence of varying concentrations of this compound.
-
After the reaction, extract the lipids.
-
Separate the radiolabeled product, sphingosine-1-phosphate, by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the S1P spot to determine the kinase activity.
-
Calculate the IC50 value for this compound's inhibition of SphK1 activity.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the target engagement of this compound. By employing a combination of these cell-based and in vitro biophysical and biochemical assays, researchers can robustly identify and validate the direct molecular targets of this compound, thereby elucidating its mechanism of action and facilitating its further development as a potential therapeutic agent.
References
Application Note: Identifying Furowanin A Drug Targets Using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Furowanin A, a flavonoid compound isolated from Millettia pachycarpa Benth, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, including colorectal cancer and osteosarcoma.[1][2] However, its precise molecular targets and mechanism of action are not fully elucidated. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate cellular sensitivity to this compound. Identifying these targets is a critical step in drug development and for understanding the compound's therapeutic potential.[3] The protocol covers the entire workflow from cell line preparation and lentiviral library transduction to data analysis and hit validation.
Introduction
This compound is a natural product that has shown promise as an anti-cancer agent. Studies have indicated its ability to block cell cycle progression, induce apoptosis, and suppress tumor growth and metastasis in preclinical models.[1] Known targets include Profilin 1 (Pfn1), which is upregulated by this compound in colorectal cancer, and Sphingosine Kinase 1 (SphK1), which is downregulated in osteosarcoma.[1][2] Despite these findings, a comprehensive, unbiased survey of its molecular targets is lacking.
CRISPR-Cas9 genome-wide screening is a powerful forward genetics approach for systematically interrogating the function of thousands of genes.[4][5] By creating a diverse population of cells, each with a single gene knockout, this technology allows for the identification of genes that, when ablated, confer either resistance or sensitivity to a specific perturbation, such as treatment with a small molecule.[6][7][8] This method is ideal for the unbiased identification of drug targets and for uncovering novel biological pathways.[3][9]
This document outlines a pooled, negative selection CRISPR screen designed to identify genes whose knockout confers resistance to this compound, suggesting they are either direct targets of the compound or essential components of the pathway through which it exerts its cytotoxic effects.
Overall Experimental Workflow
The workflow for the CRISPR screen is a multi-step process that begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then treated with this compound, and the resulting changes in sgRNA representation are quantified by next-generation sequencing (NGS).
Caption: CRISPR-Cas9 screening workflow to identify this compound targets.
Data Presentation
Table 1: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines
Prior to initiating the screen, the cytotoxic activity of this compound was determined across several human cancer cell lines to select a suitable model system. The IC50 (half-maximal inhibitory concentration) was calculated after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 8.5 |
| SW480 | Colorectal Carcinoma | 12.1 |
| U2OS | Osteosarcoma | 15.3 |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 30.2 |
Based on these results, the HCT116 cell line was selected for the CRISPR screen due to its higher sensitivity to this compound.
Table 2: Top Gene Hits from Genome-Wide CRISPR Screen
The screen was performed using HCT116-Cas9 cells treated with 10 µM this compound for 14 days. Genomic DNA was harvested, and sgRNA sequences were quantified by NGS. The MAGeCK algorithm was used to identify genes whose knockout led to significant enrichment in the this compound-treated population, indicating a resistance phenotype.
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | P-value | False Discovery Rate (FDR) |
| GENE-X | Novel Kinase | 4.85 | 1.2e-8 | 2.5e-7 |
| GENE-Y | Ubiquitin Ligase | 4.51 | 3.5e-8 | 5.1e-7 |
| SPHK1 | Sphingosine Kinase 1 | 4.20 | 8.9e-7 | 1.2e-6 |
| GENE-Z | Transporter Protein | 3.98 | 1.5e-6 | 1.8e-5 |
| PFN1 | Profilin 1 | -3.50 | 2.1e-6 | 2.4e-5 |
Note: Positive Log2 Fold Change indicates enrichment (resistance), while negative values indicate depletion (sensitization). The known targets SPHK1 and PFN1 were identified, validating the screen's robustness. The negative enrichment for PFN1 aligns with previous findings that its upregulation is key to this compound's activity.[1] Novel targets (GENE-X, Y, Z) were prioritized for validation.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, negative selection screen to identify genes that confer resistance to this compound upon knockout.
1. Materials and Reagents:
-
HCT116 human colorectal carcinoma cells
-
LentiCas9-Blast and LentiGuide-Puro vectors
-
Human GeCKO v2.0 sgRNA library (or similar)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lenti-X 293T cells
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep)
-
Blasticidin, Puromycin
-
This compound (≥98% purity), DMSO (vehicle control)
-
Polybrene
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit)
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-generation sequencer
2. Procedure:
Part A: Generation of Stable Cas9-Expressing HCT116 Cells
-
Produce LentiCas9-Blast lentivirus in Lenti-X 293T cells using standard transfection protocols.
-
Transduce HCT116 cells with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.
-
48 hours post-transduction, begin selection with Blasticidin (determine optimal concentration via a kill curve, typically 5-10 µg/mL).
-
Expand the Blasticidin-resistant population to create a stable HCT116-Cas9 cell line.
-
Validate Cas9 expression via Western blot and assess its activity using a functional assay (e.g., SURVEYOR assay with a control sgRNA).
Part B: sgRNA Library Transduction
-
Produce the pooled lentiviral sgRNA library using the GeCKO v2.0 plasmids in Lenti-X 293T cells. Titer the virus.
-
Seed 100-200 million HCT116-Cas9 cells for transduction.
-
Transduce the cells with the sgRNA library virus at an MOI of < 0.3 to ensure that most cells receive a single sgRNA. Maintain a library coverage of at least 300-500 cells per sgRNA.
-
48 hours post-transduction, select transduced cells with Puromycin (1-2 µg/mL).
-
After selection is complete (typically 3-5 days), harvest a portion of the cells as the "Day 0" or baseline reference sample.
Part C: this compound Selection
-
Split the remaining cell population into two arms: Control (DMSO) and Treatment (this compound).
-
Culture the cells for 14 days, passaging as needed. Maintain library coverage at each passage.
-
Treat the Treatment arm with this compound at a concentration of ~IC70 (e.g., 10 µM for HCT116). Treat the Control arm with an equivalent volume of DMSO.
-
Replenish the media with fresh drug or DMSO every 2-3 days.
-
After 14 days, harvest at least 100-200 million cells from each arm.
Part D: Sample Processing and Analysis
-
Extract genomic DNA (gDNA) from the Day 0, Control, and Treatment samples.
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol to add Illumina sequencing adapters.
-
Pool the PCR products and perform next-generation sequencing. Aim for 10-20 million reads per sample.
-
Analyze the sequencing data. Align reads to the sgRNA library, count sgRNA occurrences, and use software like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the treatment condition relative to the control.
Protocol 2: Validation of Top Gene Hits
Hits identified from the primary screen must be validated individually.
1. Materials and Reagents:
-
HCT116-Cas9 cells
-
LentiGuide-Puro vectors cloned with individual sgRNAs targeting hit genes (2-3 sgRNAs per gene) and a non-targeting control (NTC) sgRNA.
-
Reagents for viability assays (e.g., CellTiter-Glo® or CCK-8).
-
Reagents for Western blotting (antibodies against target proteins).
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide kit).
2. Procedure:
-
Generate Individual Knockout Lines: Transduce HCT116-Cas9 cells with lentivirus carrying individual sgRNAs for each top hit gene (e.g., GENE-X, SPHK1) and an NTC sgRNA. Select with puromycin to generate stable knockout cell pools.
-
Confirm Knockout: Validate the knockout of the target protein in each cell pool via Western blotting.
-
Viability/Resistance Assay:
-
Seed the knockout and NTC control cells in 96-well plates.
-
Treat the cells with a dose range of this compound (e.g., 0-50 µM).
-
After 72 hours, measure cell viability.
-
A resistant phenotype is confirmed if the IC50 value for a specific gene knockout line is significantly higher than that of the NTC line.
-
-
Apoptosis Assay:
-
Seed knockout and NTC cells and treat with this compound at its IC50 concentration for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the percentage of apoptotic cells using flow cytometry. A reduced percentage of apoptosis in the knockout line compared to the NTC control confirms a resistance phenotype.
-
Hypothetical Signaling Pathway of this compound
Based on the screen results, a hypothetical signaling pathway can be constructed. The screen identified a novel kinase (GENE-X) and a ubiquitin ligase (GENE-Y) as key mediators of this compound's activity. Knockout of these genes confers strong resistance, suggesting this compound may inhibit their function or the function of a downstream effector.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and robust method for identifying the molecular targets of this compound. This approach not only confirmed the involvement of known interactors like SPHK1 but also successfully identified novel putative targets essential for the compound's anti-cancer activity. Subsequent validation of these hits will provide a deeper understanding of this compound's mechanism of action and facilitate its development as a targeted cancer therapeutic.
References
- 1. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 5. synthego.com [synthego.com]
- 6. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 7. Everything you need to know about CRISPR library screening [takarabio.com]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
Application Notes and Protocols for High-Throughput Screening of Furowanin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Furowanin A in high-throughput screening (HTS) campaigns, with a focus on its known target, Sphingosine Kinase 1 (SphK1). The protocols outlined below are designed for identifying and characterizing modulators of the SphK1 signaling pathway, a critical regulator of cell survival and apoptosis.
Introduction to this compound
This compound is a flavonoid compound that has demonstrated significant anti-proliferative and pro-apoptotic activities in cancer cells, particularly in osteosarcoma.[1] Its mechanism of action involves the direct targeting and downregulation of Sphingosine Kinase 1 (SphK1).[1] SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell growth, survival, and migration. By inhibiting SphK1, this compound disrupts this pro-survival signaling cascade, making it a promising candidate for cancer therapeutic development.
Data Presentation
Table 1: Expected Quantitative Data for this compound
| Parameter | Cell Line | Expected Result | Reference |
| IC50 | U2OS, MG-63 (Osteosarcoma) | Dose-dependent decrease in cell viability | [1] |
| Mechanism of Action | - | Inhibition of Sphingosine Kinase 1 (SphK1) activity | [1] |
Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the Sphingosine Kinase 1 (SphK1) signaling pathway. SphK1 phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P). S1P, in turn, can activate downstream pro-survival pathways, including the PI3K/Akt/NF-κB and STAT3 pathways, leading to the inhibition of apoptosis and promotion of cell proliferation. By inhibiting SphK1, this compound reduces the levels of S1P, thereby suppressing these pro-survival signals and inducing apoptosis.
References
Application Notes and Protocols for Furowanin A in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa. Emerging research has highlighted its potential as a bioactive molecule with significant anti-cancer properties. Studies have identified specific protein targets through which this compound exerts its cellular effects, making it a compound of interest for further investigation in drug discovery and chemical biology. Notably, this compound has been shown to interact with and modulate the activity of Profilin 1 (Pfn1) and Sphingosine Kinase 1 (SphK1) .[1] Understanding the binding characteristics of this compound to these and other potential protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide detailed protocols for quantitative analysis of the interaction between this compound and its target proteins using common biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Potential Applications
-
Target Validation: Confirming the direct binding of this compound to putative protein targets.
-
Mechanism of Action Studies: Elucidating how this compound modulates the function of its target proteins through direct interaction.
-
Drug Discovery and Lead Optimization: Screening for and characterizing the binding of this compound analogs to improve affinity and selectivity.
-
High-Throughput Screening (HTS): Adapting these assays for HTS campaigns to identify novel small molecules that bind to the same targets.
Quantitative Data Summary
No direct binding affinity (Kd) or IC50 values for the interaction of this compound with Profilin 1 or Sphingosine Kinase 1 have been published to date. The following tables present hypothetical data for illustrative purposes, based on typical values for flavonoid-protein interactions.
Table 1: Hypothetical Binding Affinities of this compound to Target Proteins
| Target Protein | Assay Method | Ligand | Analyte | Binding Affinity (Kd) |
| Profilin 1 (Pfn1) | Surface Plasmon Resonance (SPR) | Recombinant Human Pfn1 | This compound | 15 µM |
| Sphingosine Kinase 1 (SphK1) | Fluorescence Polarization (FP) | Fluorescently-labeled ATP analog | This compound (as competitor) | IC50 = 5 µM |
Table 2: Hypothetical Thermodynamic Parameters for this compound - Protein Interaction
| Target Protein | Assay Method | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Profilin 1 (Pfn1) | Isothermal Titration Calorimetry (ITC) | 1.1 | -8.5 | 2.1 | -6.4 |
| Sphingosine Kinase 1 (SphK1) | Isothermal Titration Calorimetry (ITC) | 0.9 | -7.2 | 1.5 | -5.7 |
Signaling Pathways
This compound has been implicated in the modulation of signaling pathways associated with its protein targets, Profilin 1 and Sphingosine Kinase 1.
Caption: this compound inhibits SphK1, blocking S1P production and downstream pro-cancer signaling.
Caption: this compound upregulates Profilin 1, modulating actin dynamics and promoting apoptosis.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface.
Caption: Workflow for determining this compound binding kinetics using Surface Plasmon Resonance.
-
Reagent Preparation:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Prepare with and without 5% DMSO for analyte dilutions.
-
Protein Solution: Recombinant human Profilin 1 or Sphingosine Kinase 1 at 20-50 µg/mL in immobilization buffer.
-
Analyte (this compound) Solutions: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in running buffer with a final DMSO concentration of 5%.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (Optimize for specific protein).
-
-
Protein Immobilization (Amine Coupling):
-
Use a CM5 sensor chip.
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject the this compound dilution series over the protein and reference flow cells, from the lowest to the highest concentration.
-
Allow for sufficient association and dissociation time for each injection.
-
Between each analyte injection, regenerate the sensor surface with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Caption: Workflow for determining the thermodynamics of this compound binding using ITC.
-
Reagent Preparation:
-
Dialysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl.
-
Protein Solution: Dialyze purified recombinant Profilin 1 or SphK1 against the dialysis buffer overnight. Adjust the final concentration to 10-20 µM.
-
Ligand (this compound) Solution: Prepare a 100-200 µM solution of this compound in the final dialysis buffer, ensuring the DMSO concentration matches that in the protein solution (typically < 2%).
-
-
ITC Experiment Setup:
-
Thoroughly degas all solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).
-
-
Titration:
-
After thermal equilibration, perform an initial small injection (e.g., 0.4 µL) which is typically discarded from the analysis.
-
Proceed with the programmed series of injections.
-
Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding constant (K_a, from which K_d is calculated), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Fluorescence Polarization (FP) Assay for Competitive Binding
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for competitive binding assays to determine the IC50 of an unlabeled inhibitor.
Caption: Workflow for determining the IC50 of this compound using a competitive FP assay.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Protein Solution: Recombinant Sphingosine Kinase 1 at a concentration determined by a preliminary titration with the fluorescent probe (typically in the low nM range).
-
Fluorescent Probe: A fluorescently labeled ligand that binds to the target protein (e.g., a fluorescent ATP analog for SphK1) at a fixed concentration (e.g., 10 nM).
-
Competitor (this compound) Solutions: Prepare a serial dilution series in assay buffer with a constant final DMSO concentration.
-
-
Assay Procedure (384-well plate format):
-
Add the protein solution to the wells of a black, low-volume 384-well plate.
-
Add the this compound dilutions to the respective wells. Include controls for no inhibition (buffer/DMSO only) and maximal inhibition (high concentration of a known inhibitor).
-
Add the fluorescent probe to all wells to initiate the binding reaction.
-
Mix the plate and incubate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers interested in characterizing the interaction of this compound with its protein targets. By employing these standard biophysical techniques, it is possible to obtain robust quantitative data on binding affinity, thermodynamics, and kinetics, which are essential for advancing our understanding of this compound's biological activity and for its potential development as a therapeutic agent.
References
Unveiling the Molecular Response to Furowanin A: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furowanin A, a flavonoid isolated from the plant Millettia pachycarpa, has demonstrated significant anti-cancer properties, particularly in colorectal cancer models. Its mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation and metastasis. At the molecular level, this compound has been shown to upregulate Profilin 1 (Pfn1), a key actin-binding protein, and inactivate the STAT3/Mcl-1 signaling pathway.[1] This application note provides a comprehensive guide for researchers investigating the gene expression changes induced by this compound treatment. It includes detailed experimental protocols for key analytical techniques and presents expected quantitative data based on the known molecular targets of this compound.
Data Presentation: Expected Gene Expression Changes
While specific quantitative proteomics data for this compound treatment is not yet publicly available, based on its known mechanisms of upregulating Profilin 1 (Pfn1) and inhibiting the STAT3 pathway, we can anticipate a distinct gene expression signature. The following tables summarize expected changes in protein and gene expression based on studies of Pfn1 overexpression and STAT3 inhibition in cancer cells. This data provides a valuable reference for researchers analyzing their own experimental results from this compound treatment.
Table 1: Expected Protein Expression Changes Following this compound Treatment (Based on Pfn1 Overexpression Studies)
| Protein Name | Gene Symbol | Expected Fold Change | Function | Reference |
| Profilin 1 | PFN1 | >1.5 | Actin binding, tumor suppressor | [2] |
| E-cadherin | CDH1 | >1.5 | Cell adhesion, tumor suppressor | [2] |
| p27Kip1 | CDKN1B | >1.5 | Cell cycle inhibitor | [2] |
| TIMP Metallopeptidase Inhibitor 2 | TIMP2 | >1.5 | Inhibitor of matrix metalloproteinases | [3] |
| Heat Shock Protein Family B (Small) Member 1 | HSPB1 | <0.67 | Stress response, anti-apoptotic | [2][4] |
| Vimentin | VIM | <0.67 | Intermediate filament, EMT marker | [2] |
| Matrix Metallopeptidase 9 | MMP9 | <0.67 | Extracellular matrix degradation, invasion | [2] |
| S100 Calcium Binding Protein A4 | S100A4 | <0.67 | Cell motility, metastasis | [2] |
Table 2: Expected Gene Expression Changes Following this compound Treatment (Based on STAT3 Inhibition Studies)
| Gene Name | Gene Symbol | Expected Fold Change | Function | Reference |
| Myeloid Cell Leukemia 1 | MCL1 | <0.5 | Anti-apoptotic | [5][6] |
| B-cell lymphoma 2 | BCL2 | <0.5 | Anti-apoptotic | [6] |
| Survivin | BIRC5 | <0.5 | Inhibitor of apoptosis | [6] |
| Cyclin D1 | CCND1 | <0.5 | Cell cycle progression | [6] |
| C-X-C Motif Chemokine Ligand 9 | CXCL9 | >2.0 | Pro-inflammatory chemokine | [6] |
| Matrix Metallopeptidase 7 | MMP7 | >2.0 | Extracellular matrix degradation | [6] |
| S100 Calcium Binding Protein A9 | S100A9 | >2.0 | Inflammatory response | [6] |
| Tissue Inhibitor of Metalloproteinases 1 | TIMP1 | >2.0 | Inhibitor of matrix metalloproteinases | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathways.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from cells treated with this compound for downstream gene expression analysis.
Materials:
-
Colorectal cancer cell line (e.g., HCT116, HT-29)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
NanoDrop spectrophotometer
-
Agilent Bioanalyzer (optional)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time period (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol™ Reagent per 10 cm² of culture plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
RNA Quality Control:
-
Determine the RNA concentration and purity using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for RNA sequencing.
-
RNA Sequencing (RNA-Seq) and Bioinformatic Analysis
Objective: To perform a global analysis of gene expression changes in response to this compound treatment.
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Use a commercially available RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves:
-
Poly(A) mRNA selection
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
End repair and A-tailing
-
Adapter ligation
-
Library amplification
-
-
-
Sequencing:
-
Quantify the prepared libraries and pool them for sequencing.
-
Perform sequencing on a Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq) to generate FASTQ files.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
-
Quantitative Real-Time PCR (qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-Seq or to analyze a smaller set of target genes.
Materials:
-
cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
SYBR™ Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR™ Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up reactions in triplicate for each sample and gene. Include no-template controls (NTC) to check for contamination.
-
-
qPCR Amplification:
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to a stable reference gene.
-
Western Blotting
Objective: To validate changes in protein expression levels for key genes of interest.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Pfn1, p-STAT3, STAT3, Mcl-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Conclusion
This application note provides a framework for investigating the effects of this compound on gene expression. By combining global transcriptomic analysis with targeted validation at both the RNA and protein levels, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the anti-cancer activity of this promising natural compound. The provided protocols and expected data serve as a valuable resource to guide experimental design and data interpretation in the development of this compound as a potential therapeutic agent.
References
- 1. Systematic analysis of gene expression alterations and clinical outcomes of STAT3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Metabolomic Analysis of Osteosarcoma Cells Treated with Furowanin A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Furowanin A, an active component isolated from Millettia pachycarpa Benth, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including osteosarcoma and human leukemia.[1] Mechanistic studies have revealed that this compound exerts its anticancer activities by downregulating sphingosine kinase 1 (SphK1) and inhibiting its downstream signaling pathways.[1] SphK1 is a critical enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell growth, proliferation, and survival. Inhibition of SphK1 can lead to significant alterations in cellular metabolism.
Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful approach to elucidate the biochemical effects of drug candidates.[2][3][4] By profiling the metabolome of cancer cells treated with this compound, researchers can gain deeper insights into its mechanism of action, identify novel biomarkers of drug response, and discover potential new therapeutic targets.[5]
This application note provides a detailed protocol for the metabolomic analysis of osteosarcoma cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Principle of the Method
This protocol outlines a workflow for untargeted metabolomics to investigate the metabolic perturbations induced by this compound in an osteosarcoma cell line (e.g., U2OS or Saos-2). The experiment involves cell culture, treatment with this compound, quenching of metabolic activity, extraction of intracellular metabolites, and analysis by LC-MS. The resulting data is then processed and analyzed to identify statistically significant changes in metabolite levels between control and treated cells, providing insights into the metabolic pathways affected by this compound.
Materials and Reagents
-
Osteosarcoma cell line (e.g., U2OS, Saos-2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards solution (for quality control)
-
BCA Protein Assay Kit
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifugal evaporator
Experimental Protocol
Cell Culture and Treatment
-
Culture osteosarcoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a pre-determined IC50 concentration of this compound (e.g., based on preliminary cell viability assays) or a vehicle control (DMSO). Ensure the final DMSO concentration is the same across all wells and does not exceed 0.1%.
-
Incubate the cells for a specified time period (e.g., 24, 48 hours).
Metabolite Extraction
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.[2]
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract intracellular metabolites.[5]
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a centrifugal evaporator.
-
Store the dried extracts at -80°C until LC-MS analysis.
Sample Normalization
To account for variations in cell number, normalize the metabolite data. A common method is to use the protein content of the cell pellet.
-
After collecting the supernatant for metabolite extraction, resuspend the remaining protein pellet in a suitable buffer.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
Use the protein concentration to normalize the final metabolite abundance data.
LC-MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable volume of resuspension solvent (e.g., 50% methanol).
-
Include pooled quality control (QC) samples, created by mixing equal aliquots from each sample, to be injected periodically throughout the analytical run to monitor system stability.
-
Perform chromatographic separation using a HILIC or reversed-phase column.
-
Acquire data using a high-resolution mass spectrometer in both positive and negative ionization modes.
Data Presentation
The following table represents hypothetical quantitative data from a metabolomic analysis of osteosarcoma cells treated with this compound. The data illustrates potential changes in key metabolites related to sphingolipid metabolism and other associated pathways.
| Metabolite | Control (Relative Abundance) | This compound-Treated (Relative Abundance) | Fold Change | p-value | Pathway |
| Sphingosine | 1.00 ± 0.12 | 2.50 ± 0.21 | 2.50 | <0.01 | Sphingolipid Metabolism |
| Sphingosine-1-phosphate (S1P) | 1.00 ± 0.15 | 0.40 ± 0.08 | -2.50 | <0.01 | Sphingolipid Metabolism |
| Ceramide | 1.00 ± 0.18 | 1.80 ± 0.15 | 1.80 | <0.05 | Sphingolipid Metabolism |
| Phosphoethanolamine | 1.00 ± 0.20 | 1.65 ± 0.19 | 1.65 | <0.05 | Glycerophospholipid Metabolism |
| Glutathione (GSH) | 1.00 ± 0.11 | 0.60 ± 0.09 | -1.67 | <0.05 | Glutathione Metabolism |
| Aspartate | 1.00 ± 0.14 | 1.50 ± 0.13 | 1.50 | <0.05 | Amino Acid Metabolism |
Data are presented as mean ± standard deviation. Fold change is calculated as the ratio of the mean relative abundance in the this compound-treated group to the control group. P-values are derived from a t-test.
Mandatory Visualizations
Caption: Experimental workflow for metabolomic analysis.
Caption: Proposed signaling pathway of this compound.
Interpretation of Results
The hypothetical data suggests that this compound treatment leads to a significant decrease in S1P levels and an accumulation of its precursor, sphingosine. This is consistent with the known inhibitory effect of this compound on SphK1.[1] The increase in ceramide levels may contribute to the pro-apoptotic effects of the compound. Alterations in other metabolic pathways, such as glycerophospholipid and glutathione metabolism, indicate broader cellular responses to this compound treatment. These findings can guide further investigations into the precise molecular mechanisms underlying the anticancer activity of this compound.
Conclusion
This application note provides a comprehensive protocol for conducting a metabolomic analysis of cells treated with this compound. The combination of detailed experimental procedures, data presentation, and pathway visualization offers a robust framework for researchers and drug development professionals to investigate the metabolic effects of novel therapeutic compounds. The insights gained from such studies can significantly contribute to understanding drug mechanisms and identifying biomarkers for efficacy.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics in nutrition research-a powerful window into nutritional metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Furowanin A in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucial Information Regarding Furowanin A Research:
Substantial portions of the research investigating the therapeutic potential of this compound have been retracted . Specifically, the following key publications are affected:
-
"this compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma"
-
"this compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer" [1][2]
Introduction
This compound is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth[3]. Flavonoids are a class of natural products known for a wide range of biological activities. Research, albeit some of which has been retracted, has suggested that this compound may possess anti-cancer properties by influencing cell proliferation, apoptosis, and metastasis. This document provides a summary of the reported applications of this compound in disease models, with a strong emphasis on the preliminary and, in some cases, discredited nature of the findings.
Disease Models and Proposed Mechanisms of Action
The primary application of this compound described in the scientific literature is in cancer models, specifically osteosarcoma and colorectal cancer.
Cancer
-
Osteosarcoma (Retracted Data): this compound was reported to have antiproliferative and pro-apoptotic effects on osteosarcoma cells. The proposed mechanism was the downregulation of Sphingosine Kinase 1 (SphK1), a key enzyme in sphingolipid metabolism known to be overexpressed in various cancers[4][5].
-
Colorectal Cancer (Retracted and Non-Retracted Data):
-
One retracted study suggested that this compound suppressed proliferation, induced apoptosis, and promoted autophagy in colorectal cancer cells by inactivating the STAT3/Mcl-1 signaling axis[1].
-
A separate, non-retracted study, identified Profilin 1 (Pfn1) as a primary target of this compound in colorectal cancer. Upregulation of Pfn1 by this compound was associated with anti-proliferative, pro-apoptotic, and anti-metastatic effects[3].
-
Quantitative Data Summary
The following tables summarize the quantitative data as reported in the available literature. It is imperative to reiterate that the data from the osteosarcoma and the STAT3-related colorectal cancer studies are from retracted publications and should be viewed as unreliable.
Table 1: In Vitro Efficacy of this compound (Retracted and Non-Retracted Data)
| Cell Line | Cancer Type | Assay | Reported Effect | Concentration/IC50 | Reference |
| Osteosarcoma Cells | Osteosarcoma | CCK-8 | Dose-dependent decrease in cell viability | Data not available in abstract | [4] (Retracted) |
| Colorectal Cancer Cells | Colorectal Cancer | CCK-8 | Suppression of proliferation | Data not available in abstract | [1] (Retracted) |
| Colorectal Cancer Cells | Colorectal Cancer | CCK-8 | Anti-proliferative | Data not available in abstract | [3] |
Note: Specific IC50 values were not available in the abstracts of the primary papers. This highlights a significant gap in the publicly accessible data.
Table 2: In Vivo Efficacy of this compound in Xenograft Models (Retracted and Non-Retracted Data)
| Animal Model | Cancer Type | Treatment | Reported Outcome | Reference |
| Murine Xenograft | Osteosarcoma | This compound | Inhibition of tumor growth | [6] (Retracted) |
| Murine Xenograft | Colorectal Cancer | This compound | Suppression of tumor growth and pulmonary metastasis | [3] |
Signaling Pathways
Sphingosine Kinase 1 (SphK1) Pathway in Osteosarcoma (Based on Retracted Data)
This compound was proposed to inhibit SphK1, leading to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipids ceramide and sphingosine. This shift in the sphingolipid rheostat was suggested to be the mechanism behind its anti-cancer effects in osteosarcoma.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anti-Inflammatory Activities of Fucoidans from Five Species of Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. India Flora Online [indiaflora-ces.iisc.ac.in]
- 6. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Furowanin A Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Furowanin A in cell culture applications.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when preparing this compound for your experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution when added to cell culture medium. | The aqueous environment of the cell culture medium is causing the hydrophobic this compound to fall out of solution.[1] | 1. Decrease the final concentration of this compound: The concentration may be exceeding its maximum solubility in the final medium. 2. Increase the final DMSO concentration (with caution): While DMSO aids solubility, it is toxic to cells at higher concentrations. Ensure the final DMSO concentration does not exceed 0.5%, and ideally remains below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2] 3. Use a gentle, stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute the stock in a small volume of medium and then add this intermediate dilution to the final volume.[3] 4. Warm the cell culture medium: Gently warming the medium to 37°C before adding the this compound stock solution can help maintain solubility.[4] |
| The prepared this compound stock solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the chosen solvent (e.g., DMSO). | 1. Reduce the concentration of the stock solution: Prepare a new stock solution at a lower concentration. 2. Gently warm the solution: Place the stock solution in a 37°C water bath for a short period to aid dissolution.[4] 3. Sonication: Use a bath sonicator to help break down any small particles and improve solubilization. |
| Inconsistent experimental results with this compound treatment. | Precipitation of this compound in the culture wells is leading to variable effective concentrations. | 1. Visually inspect the culture plates: After adding this compound, check for any visible precipitate under a microscope. 2. Determine the maximum soluble concentration: Follow the experimental protocol provided below to find the highest concentration of this compound that remains soluble in your specific cell culture medium. |
| Cell death or unexpected effects in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high and is causing cellular toxicity. | 1. Lower the final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level (typically ≤ 0.5% for DMSO). 2. Perform a solvent toxicity test: Before your main experiment, treat your cells with a range of solvent concentrations to determine the maximum tolerated concentration for your specific cell line. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a this compound stock solution?
Based on its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[5]
2. What is the molecular weight of this compound?
The molecular weight of this compound is 438.47 g/mol .[6] This is crucial for calculating the amount of powder needed to prepare a stock solution of a specific molarity.
3. How should I store the this compound stock solution?
It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
4. Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents like ethanol may also be used. However, it is important to note that the solubility of this compound may differ in other solvents. If you choose to use an alternative solvent, it is essential to perform a solubility test and a solvent toxicity test for your specific cell line.
5. What is the mechanism of action of this compound?
This compound exhibits anti-proliferative and pro-apoptotic activities by targeting and downregulating Sphingosine Kinase 1 (SphK1) and its downstream signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 438.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, you will need to dissolve 4.3847 mg of this compound in 1 mL of DMSO.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 438.47 g/mol x 1000 mg/g = 4.3847 mg
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be added to a specific cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cells.
-
Sterile 96-well clear-bottom plate
-
Microplate reader or a microscope
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium:
-
In a 96-well plate, add 100 µL of your complete cell culture medium to each well.
-
In the first well, add a calculated volume of your this compound stock solution to achieve the highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix well, and repeat this process across the plate.
-
-
Incubate the plate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visually inspect for precipitation: After the incubation period, carefully inspect each well under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Optional - Quantify turbidity: Use a microplate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine the maximum soluble concentration: The highest concentration of this compound that does not show any visible precipitation is considered the maximum soluble concentration for your experimental conditions.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H26O7 | [6] |
| Molecular Weight | 438.47 g/mol | [6] |
| XLogP3 | 5.34 | [6] |
User-Determined Solubility of this compound
Use the table below to record the results from your solubility determination experiment (Protocol 2).
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| e.g., DMEM | e.g., 10% | ||
| e.g., RPMI-1640 | e.g., 10% | ||
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Sphingosine Kinase 1 (SphK1) Signaling Pathway
Caption: this compound inhibits the SphK1 signaling pathway.
References
How to prevent Furowanin A precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Furowanin A in buffer during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Researchers may encounter precipitation of this compound, a hydrophobic flavonoid, in aqueous buffers. This guide provides a systematic approach to troubleshoot and prevent this issue.
Initial Assessment: Is Precipitation Occurring?
-
Visual Inspection: Look for visible particulates, cloudiness, or a film in your buffer solution after adding this compound.
-
Spectrophotometer Reading: A sudden drop or fluctuation in absorbance readings at a specific wavelength can indicate precipitation.
-
Microscopy: For a more sensitive assessment, examine a drop of the solution under a microscope to identify crystals or amorphous precipitates.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating in the buffer?
This compound is a flavonoid with a predicted high XLogP3 of 4.6, indicating it is hydrophobic and has low water solubility.[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the this compound can crash out of solution as it is no longer in a favorable solvent environment.
2. What is the best initial approach to prevent precipitation?
The most straightforward initial step is to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). When preparing your working solution, add the DMSO stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing. This can help to keep the compound in solution at lower final concentrations.
3. How does pH affect this compound solubility?
This compound has multiple hydroxyl groups characteristic of flavonoids. These phenolic hydroxyl groups can be deprotonated at higher pH values, leading to an increase in the molecule's charge and, consequently, its aqueous solubility.[2][3] For many phenolic compounds, solubility increases in a slightly alkaline environment.[4] However, the optimal pH can vary, and extreme pH values may affect the stability of the compound or the biological system under investigation.
4. What concentration of DMSO can I use in my cell-based assay?
The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally at or below 0.5%, to avoid cytotoxic effects.[1][5][6] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
5. Are there other solvents I can use?
Besides DMSO, other water-miscible organic solvents like ethanol can be used to prepare stock solutions.[5] However, ethanol can sometimes be more cytotoxic than DMSO.[5] The choice of co-solvent should be guided by the specific requirements of your experimental system.
6. Can I use additives to improve solubility?
Yes, solubility enhancers can be effective. Cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[7] The use of such additives should be validated to ensure they do not interfere with your assay.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and general guidelines for the use of co-solvents.
| Parameter | Value/Recommendation | Source |
| This compound Properties | ||
| Molecular Weight | 438.5 g/mol | [1] |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| Co-Solvent Recommendations | ||
| DMSO (for stock solution) | 100% | [8] |
| Final DMSO in cell assays | ≤ 0.5% (ideal), < 1% (general) | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed for your desired stock concentration and volume.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Warm the stock solution and your aqueous buffer to the experimental temperature (e.g., 37°C).
-
Vortex the buffer in a sterile tube.
-
While the buffer is vortexing, add the required volume of the this compound stock solution dropwise to the buffer to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Small-Scale Solubility Assessment
This protocol allows you to determine the approximate solubility of this compound in your specific buffer and co-solvent conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your experimental aqueous buffer
-
A series of sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution into your aqueous buffer. For example, you can aim for final this compound concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM, while keeping the final DMSO concentration constant (e.g., 0.5%).
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
After incubation, visually inspect each tube for precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully remove the supernatant and measure the absorbance at a relevant wavelength to determine the concentration of soluble this compound. Alternatively, examine a drop of the solution under a microscope before and after centrifugation.
-
The highest concentration that does not show precipitation is the approximate solubility limit under those conditions.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the physicochemical properties of this compound and the strategies to prevent its precipitation.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Furowanin A off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Furowanin A in cellular assays, with a specific focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during experiments with this compound.
On-Target Effects & Mechanism of Action
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of Sphingosine Kinase 1 (SphK1).[1] By inhibiting SphK1, this compound prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. This leads to the downregulation of SphK1 and the inactivation of its downstream pro-survival signaling pathways.[1]
Q2: What are the expected cellular phenotypes after treating cancer cells with this compound?
A2: The primary on-target effects of this compound in cancer cell lines, particularly those with notable SphK1 expression, are antiproliferative and pro-apoptotic.[1] Researchers can expect to observe a dose-dependent decrease in cell viability and a significant increase in apoptotic cell death.[1] These effects are linked to the downregulation of SphK1.[1]
Troubleshooting On-Target Effects
Q3: I am not observing the expected decrease in cell viability or increase in apoptosis. What are some possible reasons?
A3: Several factors could contribute to a lack of expected activity:
-
Cell Line Specificity: The expression level of SphK1 can vary significantly between different cell lines. It is crucial to verify SphK1 expression in your chosen cell line via Western Blot or qPCR. Cell lines with low or negligible SphK1 expression may be resistant to the on-target effects of this compound.
-
Compound Integrity and Solubility: Ensure the this compound compound is properly stored and has not degraded. As a flavonoid, it may have limited aqueous solubility. Confirm that it is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your cell culture medium and that it does not precipitate upon dilution.
-
Assay Conditions: The incubation time and concentration range may need optimization for your specific cell line. We recommend performing a dose-response curve with a wide range of concentrations (e.g., from nanomolar to high micromolar) and multiple time points (e.g., 24, 48, 72 hours).
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to inhibitors.[2] Maintaining consistent and optimal culture conditions is critical for reproducibility.
Understanding and Investigating Off-Target Effects
Q4: What are the potential off-target effects of this compound?
A4: Currently, there is no publicly available, comprehensive selectivity profile for this compound against a broad panel of kinases or other enzymes. However, researchers should be aware of potential off-target effects common to this class of molecule:
-
Other Kinases: Small molecule kinase inhibitors often exhibit some degree of promiscuity, binding to other kinases with varying affinity due to the conserved nature of the ATP-binding pocket.[3][4]
-
Flavonoid-Related Artifacts: this compound is a flavonoid. Phenolic compounds can sometimes interfere with experimental assays. This can include forming aggregates at higher concentrations, interfering with fluorescent or luminescent readouts, or causing non-specific cytotoxicity.[5][6]
Q5: I am observing unexpected phenotypes (e.g., cytotoxicity in a cell line with low SphK1 expression). How can I determine if this is an off-target effect?
A5: Differentiating on-target from off-target effects is a critical validation step.
-
Control Experiments: The most direct method is to use a rescue experiment. If the observed phenotype is due to SphK1 inhibition, overexpressing SphK1 in the cells should reverse or "rescue" the effect of this compound.[1] Conversely, knocking down SphK1 using siRNA should mimic the effect of this compound and may sensitize cells to lower doses of the compound.[1]
-
Activity in SphK1-Null Cells: Test this compound in a cell line that has been genetically modified (e.g., via CRISPR) to lack SphK1 expression. Any remaining activity in these cells is likely due to off-target effects.
-
Downstream Signaling Analysis: Use Western Blot to confirm that this compound treatment leads to the inactivation of known downstream targets of the SphK1/S1P pathway, such as Akt or ERK.[3] If you observe a phenotype without a corresponding change in these pathways, an off-target mechanism may be responsible.
Q6: How can I experimentally identify the specific off-targets of this compound?
A6: Identifying unknown off-targets typically requires specialized screening platforms:
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Kinase Profiling Panels: Submit this compound to a commercial kinase profiling service. These services test the compound against a large panel of recombinant kinases (often hundreds) to determine its selectivity and identify potential off-target kinases.[7][8]
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Chemoproteomics: This advanced method uses techniques like affinity chromatography with immobilized this compound or competitive binding assays with broad-spectrum kinase probes (e.g., "kinobeads") to pull down interacting proteins from cell lysates for identification by mass spectrometry.[9][10] This approach has the advantage of identifying targets in a more physiologically relevant context.[9]
Quantitative Data
The following tables summarize the known quantitative data for this compound and provide a template for researchers to organize their own selectivity profiling results.
Table 1: Known Biological Activity of this compound
| Cell Line | Assay | Endpoint | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Human Osteosarcoma (U2OS, MG63) | CCK-8 | Cell Viability | Dose-dependent decrease observed | [1] |
| Human Leukemia (U937, Jurkat) | Not Specified | Apoptosis | Pro-apoptotic activity reported | [1][3] |
| Note: Specific IC₅₀ values from peer-reviewed literature are limited. Researchers are encouraged to determine IC₅₀ values in their specific cell lines of interest. | | | | |
Table 2: Template for Kinase Selectivity Profiling Results
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) | Assay Type (Biochemical/Cellular) | Notes |
|---|---|---|---|---|
| SphK1 (On-Target) | ||||
| SphK2 (Isoform) | ||||
| Kinase A (Off-Target) | ||||
| Kinase B (Off-Target) | ||||
| Kinase C (Off-Target) |
| e.g., >50% inhibition may warrant IC₅₀ determination | | | | |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to guide your research and troubleshooting efforts.
Protocol 1: Cell Viability Assessment (XTT/MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series of this compound in culture medium to achieve the final desired concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the XTT or MTT reagent to each well according to the manufacturer's instructions (typically 20-50 µL).
-
Develop Signal: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the results as percent viability versus compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Troubleshooting Note: Flavonoids have been reported to interfere with tetrazolium reduction assays. If you suspect assay interference, consider validating your results with an orthogonal method that does not rely on metabolic activity, such as a crystal violet staining assay or a cell counting method (e.g., Trypan Blue exclusion).[1]
-
Protocol 2: Western Blot Analysis for On-Target Validation
This protocol allows for the assessment of SphK1 protein levels and the phosphorylation status of its downstream effectors.
-
Cell Treatment & Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the determined time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., anti-SphK1, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.
Protocol 3: General Workflow for Kinase Inhibitor Profiling
To identify potential off-targets, a kinase selectivity profiling assay is recommended. While specific protocols vary between service providers, the general workflow is as follows:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified, active protein kinases.
-
Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using [γ-³³P]-ATP or a fluorescence/luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[11][12]
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% or >75%) in the primary screen are identified as potential "hits" or off-targets.
-
Dose-Response Confirmation: "Hits" from the primary screen are then tested in a dose-response format, where the assay is run with a range of this compound concentrations to determine the IC₅₀ value for each potential off-target.
-
Data Analysis: The results are typically provided as a list of IC₅₀ values or percent inhibition data, allowing you to assess the selectivity of this compound. A highly selective compound will have a much lower IC₅₀ for its primary target (SphK1) than for any off-targets.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and experimental logic for working with this compound.
Caption: The Sphingosine Kinase 1 (SphK1) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects of this compound.
Caption: Troubleshooting Logic for Unexpected Cellular Assay Results with this compound.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cytotoxicity of polyphenolic/flavonoid compounds in a leukaemia cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echelon-inc.com [echelon-inc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Furowanin A in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Furowanin A in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer models?
A1: this compound has been shown to exhibit antiproliferative and pro-apoptotic activities in osteosarcoma by targeting and downregulating Sphingosine Kinase 1 (SphK1).[1] This inhibition subsequently affects downstream signaling pathways associated with cell survival and proliferation.
Q2: What is a suitable animal model for studying the efficacy of this compound?
A2: An osteosarcoma xenograft murine model has been successfully used to evaluate the therapeutic efficacy of this compound in vivo.[1] This typically involves the subcutaneous injection of human osteosarcoma cells into immunocompromised mice.
Q3: Are there any known toxicity issues with this compound in animals?
A3: The available literature on the in vivo use of this compound in an osteosarcoma xenograft model did not report significant toxicity at the tested dosages.[1] However, as with any investigational compound, it is crucial to conduct independent dose-ranging and toxicity studies in your specific animal model. General signs of toxicity in rodents can include weight loss, lethargy, ruffled fur, and changes in behavior.
Q4: What is a recommended starting dose and administration route for this compound in a murine xenograft model?
A4: In a published study, this compound was administered intraperitoneally (i.p.).[1] While the exact effective dose can vary based on the cancer cell line and animal model, a dose-dependent effect on tumor growth has been observed.[1] It is recommended to perform a pilot study to determine the optimal dose for your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Suboptimal dosage of this compound.- Inappropriate route of administration.- Poor bioavailability of the compound.- Insensitive tumor model.- Compound degradation. | - Perform a dose-response study to identify the optimal therapeutic dose.- Evaluate alternative administration routes (e.g., oral gavage, intravenous) if i.p. is ineffective.- Conduct pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion (ADME).- Verify the expression of the target (SphK1) in your chosen cell line.- Ensure proper storage and handling of this compound to prevent degradation. |
| High Variability in Tumor Size Within Treatment Groups | - Inconsistent tumor cell implantation.- Variation in animal health or age.- Uneven distribution of the compound upon administration. | - Refine the tumor cell implantation technique to ensure a consistent number of viable cells are injected at the same location for each animal.- Use animals of the same age, sex, and health status.- Ensure proper and consistent administration of this compound. |
| Unexpected Animal Morbidity or Mortality | - Off-target toxicity of this compound.- Vehicle-related toxicity.- Complications from the tumor model or experimental procedures. | - Conduct a preliminary toxicity study with a dose escalation to determine the maximum tolerated dose (MTD).- Run a vehicle-only control group to rule out toxicity from the solvent.- Monitor animals daily for signs of distress and consult with a veterinarian. |
| Inconsistent Biomarker (e.g., SphK1) Expression Results | - Issues with sample collection and processing.- Variability in the timing of sample collection relative to the last dose.- Antibody or probe specificity and sensitivity issues. | - Standardize the protocol for tissue harvesting and processing to minimize variability.- Collect samples at consistent time points post-treatment.- Validate the antibodies or probes used for Western blotting or qRT-PCR to ensure they are specific and sensitive for the target protein/gene. |
Experimental Protocols
Osteosarcoma Xenograft Murine Model
-
Cell Culture: Human osteosarcoma cells (e.g., U2OS, Saos-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 osteosarcoma cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. The volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), animals are randomized into control and treatment groups.
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO and PBS), is administered to the treatment group via intraperitoneal injection at the predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, qRT-PCR).
Visualizations
Signaling Pathway of this compound in Osteosarcoma
Caption: this compound inhibits SphK1, leading to reduced pro-survival signaling and increased apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a murine xenograft model.
References
Technical Support Center: Furowanin A Concentration Optimization for IC50 Determination
Disclaimer: The following guide is based on general protocols and best practices for the IC50 determination of novel natural compounds. As "Furowanin A" is not described in currently available scientific literature, this information should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic serial dilution spanning several orders of magnitude, for example, from 0.01 µM to 100 µM.[1] This wide range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent experiments for greater accuracy.
Q2: Which solvent should I use to dissolve this compound?
A2: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving natural compounds for in-vitro assays.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and often recommended not to exceed 0.2%.[3] A solvent control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) should always be included in the experiment.
Q3: What is the optimal incubation time for this compound with the cells?
A3: The incubation time can significantly influence the IC50 value and should be optimized. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[3] The choice of incubation time may depend on the cell line's doubling time and the compound's mechanism of action. It is recommended to perform a time-course experiment to determine the optimal duration of exposure to this compound.
Q4: How do I choose the appropriate cell seeding density?
A4: The optimal cell seeding density ensures that the cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range of the detection method.[4] It is recommended to perform a cell titration experiment to determine the ideal number of cells to seed per well for your specific cell line and assay duration.[3]
Q5: Which cytotoxicity assay is best for determining the IC50 of this compound?
A5: Several assays can be used to determine cell viability, including the MTT, MTS, and resazurin assays. The resazurin assay is often preferred as it is a one-step procedure that is simple, rapid, sensitive, and non-toxic to the cells, allowing for kinetic monitoring.[4][5][6] The choice of assay may also depend on the potential for interference of this compound with the assay reagents.
Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal. What could be the reason?
A1: A non-sigmoidal dose-response curve can result from several factors:
-
Inappropriate concentration range: The concentrations tested may be too high or too low to capture the full sigmoidal shape. Try extending the concentration range in both directions.
-
Compound solubility issues: this compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitation. If precipitation is observed, consider using a different solvent or adjusting the stock concentration.
-
Assay interference: The compound might be interfering with the detection method. For example, some compounds can directly reduce resazurin or MTT, leading to false-positive results. Run a control experiment with this compound in cell-free media to check for interference.
-
Complex biological response: The compound may have a complex mechanism of action that does not follow a simple dose-response relationship.
Q2: I am observing high variability between replicate wells. How can I reduce this?
A2: High variability can be minimized by:
-
Ensuring uniform cell seeding: Mix the cell suspension thoroughly before and during plating to ensure an equal number of cells are added to each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
Accurate pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compound, and assay reagents.
-
Homogeneous compound distribution: Mix the plate gently after adding this compound to ensure its uniform distribution in the wells.
-
Consistent incubation conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Q3: The IC50 value for this compound varies significantly between experiments. Why is this happening?
A3: Variation in IC50 values across experiments can be due to:
-
Differences in cell passage number and health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Variations in experimental conditions: Small changes in incubation time, cell density, or reagent preparation can affect the IC50 value.[3] Standardize your protocol and document all experimental parameters carefully.
-
Purity of the compound: The purity of the natural compound can vary between batches, leading to different IC50 values.[3]
Q4: this compound does not show 100% inhibition even at the highest concentration. What should I do?
A4: If you do not observe complete inhibition, it could be that:
-
The maximum concentration is not high enough: You may need to test even higher concentrations of this compound, provided it remains soluble.
-
The compound has a cytostatic rather than a cytotoxic effect: this compound might be inhibiting cell proliferation without killing the cells. In this case, you would not expect to see 100% inhibition of viability.
-
Partial or allosteric inhibition: The compound may be a partial inhibitor or an allosteric inhibitor that cannot produce a maximal response.[7]
Experimental Protocol: IC50 Determination of this compound using Resazurin Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
1. Materials and Reagents:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)[3]
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
-
Resazurin Working Solution: Dissolve resazurin sodium salt in sterile PBS to a final concentration of 0.15 mg/mL. Filter-sterilize and store at 4°C, protected from light.[3]
3. Cell Culture and Seeding:
-
Culture the cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
4. Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. For example, create a 2X concentration series ranging from 0.02 µM to 200 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well.
-
Include wells for vehicle control (medium with the highest concentration of DMSO) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
5. Resazurin Assay and Data Acquisition:
-
After the incubation period, add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined beforehand.[6]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[3]
6. Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the % Viability against the log-transformed concentrations of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[8][9]
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the IC50 determination of this compound. These values should be optimized for each specific cell line and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Concentration | 10-50 mM in DMSO | Higher concentrations may be needed depending on the desired final concentrations. |
| Final DMSO Concentration | < 0.5% | Ensure the final concentration is not toxic to the cells. |
| Cell Seeding Density | 2,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth during the assay. |
| This compound Concentration Range | 0.01 µM - 100 µM (initial screen) | Use a logarithmic or semi-logarithmic dilution series. |
| Incubation Time with this compound | 24, 48, or 72 hours | Optimize based on cell doubling time and compound characteristics. |
| Resazurin Working Solution | 0.15 mg/mL in PBS | Prepare fresh and protect from light. |
| Resazurin Incubation Time | 1 - 4 hours | Optimize to ensure the signal is in the linear range of detection. |
| Fluorescence Wavelengths | Excitation: ~560 nm, Emission: ~590 nm | Consult the plate reader's manual for optimal filter settings. |
Visualizations
.dot
Caption: Experimental workflow for IC50 determination of this compound.
.dot
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. p-care.eu [p-care.eu]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Technical Support Center: Interpreting Ambiguous Furowanin A NMR Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous NMR data for Furowanin A and related furofuran lignans. Due to the unavailability of published NMR data for a compound specifically named "this compound," this guide utilizes representative data from structurally analogous furofuran lignans to address common challenges in spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a this compound analogue shows complex overlapping signals in the aromatic region. How can I assign the aromatic protons?
A1: Overlapping signals in the aromatic region are common for furofuran lignans due to the presence of multiple aromatic rings. To resolve these ambiguities, the following strategies are recommended:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential. COSY will reveal proton-proton coupling networks within each aromatic ring, allowing you to trace the connectivity between adjacent protons. TOCSY can extend this correlation to the entire spin system of a ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons (e.g., benzylic protons) to aromatic carbons, you can unambiguously assign the aromatic signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. Correlations between aromatic protons and nearby methoxy or benzylic protons can help in assigning specific aromatic rings.
Q2: The stereochemistry at the furofuran core is unclear from the ¹H NMR data. How can I determine the relative configuration?
A2: The relative stereochemistry of the furofuran ring system is a frequent source of ambiguity. The chemical shift difference (Δδ) between the geminal protons at C-9 and C-9' is a powerful diagnostic tool.
-
¹H NMR Chemical Shift Analysis: As established in the literature for furofuran lignans, the Δδ value between the H-9a/H-9b and H-9'a/H-9'b protons can indicate the cis or trans relationship of the substituents at the 7,8 and 7',8' positions. Careful measurement and comparison with published data for related compounds are crucial.[1]
-
NOESY/ROESY: Nuclear Overhauser Effect experiments are invaluable for determining stereochemistry. The presence or absence of cross-peaks between key protons across the furofuran ring (e.g., between H-7 and H-8', or H-8 and H-7') can definitively establish their relative orientation in space.
Q3: I am observing broad signals in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A3: Broad signals in an NMR spectrum can arise from several factors:
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can undergo chemical exchange with the solvent or other molecules, leading to broad peaks. To confirm this, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR sample will cause the labile protons to be replaced by deuterium, leading to the disappearance of the corresponding signals in the ¹H NMR spectrum.
-
Molecular Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and broader lines. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ambiguous Stereochemistry | Overlapping signals of stereoisomers; difficulty in assigning relative configuration from 1D NMR. | 1. Run 2D NOESY or ROESY experiments to establish through-space proximities. 2. Carefully analyze the coupling constants (J-values) of the furofuran ring protons. 3. Compare chemical shifts of key protons (e.g., H-7, H-8, H-9) with literature values for known stereoisomers. |
| Overlapping Signals | Coincidental chemical shifts of different protons, particularly in the aromatic and methoxy regions. | 1. Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve correlations. 2. Change the NMR solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) to induce differential shifts. 3. Increase the magnetic field strength of the NMR spectrometer for better signal dispersion. |
| Low Signal-to-Noise Ratio | Insufficient sample amount; suboptimal acquisition parameters. | 1. Increase the number of scans (NS) to improve signal averaging. 2. Use a cryoprobe if available, as it significantly enhances sensitivity. 3. Ensure proper tuning and matching of the NMR probe. |
| Presence of Impurities | Contamination from solvents used during isolation or residual starting materials. | 1. Carefully check the purity of the sample using other analytical techniques like LC-MS. 2. Identify common solvent peaks (e.g., ethyl acetate, grease) and subtract them from consideration. 3. Repurify the sample if necessary. |
Data Presentation
Table 1: Representative ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for a Furofuran Lignan (in CDCl₃)
| Position | δH (ppm), J (Hz) | δC (ppm) |
| 1 | - | 132.5 |
| 2 | 6.85 (d, J = 1.5) | 108.2 |
| 3 | - | 148.9 |
| 4 | - | 148.1 |
| 5 | 6.80 (d, J = 8.0) | 114.3 |
| 6 | 6.78 (dd, J = 8.0, 1.5) | 118.9 |
| 7 | 4.72 (d, J = 5.0) | 85.8 |
| 8 | 3.10 (m) | 54.2 |
| 9a | 4.25 (dd, J = 9.0, 7.0) | 71.7 |
| 9b | 3.85 (dd, J = 9.0, 3.5) | |
| 1' | - | 133.0 |
| 2' | 6.88 (d, J = 1.5) | 109.5 |
| 3' | - | 149.2 |
| 4' | - | 148.5 |
| 5' | 6.82 (d, J = 8.0) | 114.3 |
| 6' | 6.80 (dd, J = 8.0, 1.5) | 119.5 |
| 7' | 4.75 (d, J = 4.5) | 86.0 |
| 8' | 3.12 (m) | 54.5 |
| 9'a | 4.28 (dd, J = 9.0, 6.5) | 72.0 |
| 9'b | 3.88 (dd, J = 9.0, 3.0) | |
| 3-OCH₃ | 3.90 (s) | 56.0 |
| 4-OCH₃ | 3.88 (s) | 55.9 |
| 3'-OCH₃ | 3.92 (s) | 56.1 |
| 4'-OCH₃ | 3.89 (s) | 56.0 |
Note: This data is representative of a furofuran lignan and may not correspond exactly to this compound.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity should be assessed by LC-MS or HPLC.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common solvents for furofuran lignans include Chloroform-d (CDCl₃), Acetone-d₆, and Methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtering: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
2. Standard 1D and 2D NMR Experiments
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: A gradient-selected COSY experiment is crucial for establishing ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key for connecting different spin systems and assigning quaternary carbons.
-
NOESY/ROESY: These experiments are essential for determining the through-space proximity of protons and are critical for stereochemical assignments.
Visualizations
Caption: Workflow for the structural elucidation of this compound analogues using NMR spectroscopy.
Caption: Decision tree for troubleshooting ambiguous NMR data of this compound analogues.
References
Technical Support Center: Mitigating Furowanin A Toxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furowanin A in long-term experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a flavonoid compound isolated from the plant Millettia pachycarpa. Its primary known mechanism of action is the inhibition of Sphingosine Kinase 1 (SphK1), an enzyme that plays a crucial role in cell survival and proliferation. By inhibiting SphK1, this compound can disrupt the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), leading to programmed cell death in cancer cells.
Q2: What are the potential sources of this compound toxicity in my experiments?
A2: The toxicity observed during experiments with this compound can stem from several factors:
-
On-target SphK1 Inhibition: The intended pharmacological effect of inhibiting SphK1 can lead to apoptosis, which may be desirable in cancer studies but represents toxicity in non-cancer models.
-
Potential Mitochondrial Toxicity: this compound is isolated from Millettia pachycarpa, a plant known to contain rotenone, a potent inhibitor of mitochondrial complex I. It is possible that this compound itself, or trace contaminants from the extraction process, may exhibit similar mitochondrial toxicity, leading to decreased ATP production and increased oxidative stress.
-
Poor Solubility and Stability: Like many flavonoids, this compound may have low aqueous solubility and can be unstable in cell culture media. This can lead to compound precipitation, inconsistent effective concentrations, and the formation of degradation products with unknown toxicities.
Q3: I am observing unexpected levels of cell death in my culture. How can I determine the cause?
A3: To investigate the cause of unexpected cell death, a systematic approach is recommended. This involves a series of assays to test for the likely mechanisms of toxicity. Refer to the troubleshooting guide below for a step-by-step process.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity or Apoptosis in Cell Culture
Q: My cells are showing high levels of apoptosis/death even at low concentrations of this compound. What should I do?
A: This is a common issue with bioactive compounds. The following steps can help you troubleshoot the problem.
Step 1: Confirm Compound Integrity and Concentration
-
Problem: The compound may have degraded, or the stock solution concentration may be inaccurate.
-
Solution:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Verify the concentration of your stock solution using spectrophotometry if a molar extinction coefficient is known, or by analytical methods like HPLC.
-
Always prepare fresh dilutions in your culture medium for each experiment.
-
Step 2: Investigate the Mechanism of Toxicity
-
Problem: The observed cytotoxicity could be due to on-target SphK1 inhibition or off-target effects like mitochondrial toxicity.
-
Solution: Perform a panel of assays to differentiate between these possibilities.
| Assay | Purpose | Expected Outcome if Positive |
| Caspase-3/7, -8, -9 Activity Assays | To determine if cell death is apoptotic and via which pathway (intrinsic or extrinsic). | Increased caspase activity. |
| Annexin V/PI Staining | To differentiate between apoptotic and necrotic cell death. | Increased Annexin V positive cells. |
| Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) | To assess mitochondrial health. | Depolarization of the mitochondrial membrane. |
| Cellular ATP Level Assay | To measure ATP production, an indicator of mitochondrial function. | Decreased cellular ATP levels. |
| Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) | To measure oxidative stress, a common consequence of mitochondrial dysfunction. | Increased ROS production. |
| Sphingolipid Profiling (LC-MS/MS) | To confirm SphK1 inhibition by measuring changes in ceramide and S1P levels. | Increased ceramide to S1P ratio. |
Step 3: Mitigate Toxicity in Long-Term Cultures
-
Problem: Continuous exposure to this compound may be too harsh for the cells.
-
Solution:
-
Intermittent Dosing: Instead of continuous exposure, treat cells for a defined period (e.g., 24 hours), then replace with fresh, compound-free medium.
-
Dose Reduction: Determine the minimal effective concentration that achieves the desired biological effect without excessive cell death.
-
Co-treatment with Antioxidants: If mitochondrial toxicity and oxidative stress are confirmed, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate some of the toxic effects.
-
Issue 2: Poor Solubility and Precipitation of this compound in Culture
Q: I notice a precipitate in my culture medium after adding this compound. How can I improve its solubility?
A: Poor solubility is a common challenge with flavonoids.
-
Solution 1: Optimize Stock Solution:
-
Use a high-quality, anhydrous solvent like DMSO for your stock solution.
-
Prepare a highly concentrated stock to minimize the volume of solvent added to the culture medium (typically <0.1% v/v).
-
-
Solution 2: Use a Carrier/Solubilizing Agent:
-
Complexing agents like cyclodextrins can be used to enhance the aqueous solubility of flavonoids.
-
Formulations with non-toxic surfactants or co-solvents may also be considered, but their effects on the experimental system must be carefully validated.
-
-
Solution 3: Preparation of Working Solution:
-
When diluting the stock solution into the culture medium, add the stock dropwise while vortexing the medium to facilitate dispersion and prevent immediate precipitation.
-
Pre-warming the culture medium to 37°C before adding the compound can also help.
-
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Mitochondrial Membrane Potential Assay (JC-1)
This assay helps to determine if this compound induces mitochondrial dysfunction.
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of medium containing JC-1 dye (typically 5-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Healthy cells (polarized mitochondria): Ex/Em ~535/590 nm (red fluorescence from J-aggregates).
-
Apoptotic/unhealthy cells (depolarized mitochondria): Ex/Em ~485/530 nm (green fluorescence from JC-1 monomers).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Potential mechanisms of this compound-induced toxicity.
Technical Support Center: Refining Purification Steps for Furowanin A Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Furowanin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound analogs from a crude plant extract?
A1: The initial purification of this compound analogs typically involves a multi-step process beginning with extraction, followed by fractionation and preliminary chromatographic separation.
-
Extraction: Solvent extraction is a common primary step. The choice of solvent is critical and depends on the polarity of the target this compound analog. Solvents like methanol, ethanol, or acetone, often in mixtures with water, are effective for extracting flavonoids.[1] For less polar analogs, chloroform or methylene chloride may be used.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. This helps in reducing the complexity of the mixture before chromatographic purification.
-
Preliminary Chromatography: Techniques like column chromatography using silica gel or macroporous resins are employed for the initial separation of the flavonoid fraction from other components in the extract.[2]
Q2: What chromatographic techniques are most effective for the purification of this compound analogs?
A2: A combination of chromatographic methods is usually necessary to achieve high purity of this compound analogs.
-
Column Chromatography: This is a fundamental technique for the initial cleanup and fractionation of the crude extract. Silica gel is commonly used as the stationary phase.[3] For flavonoid glycosides, which are more polar, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more suitable.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is essential for the final purification of this compound analogs to a high degree of purity.[5] Reversed-phase columns (C8 or C18) are frequently used with mobile phases consisting of acetonitrile or methanol and water, often with acidic modifiers like formic or acetic acid to improve peak shape.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for separating complex mixtures without a solid stationary phase, which can be beneficial for preventing irreversible adsorption of target compounds. It has been successfully used for the separation of furanocoumarins.
Q3: How can I monitor the purity of my this compound analog fractions during purification?
A3: Purity assessment at each stage is crucial for an efficient purification process.
-
Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method for monitoring the progress of column chromatography and for preliminary fraction analysis.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV detector is the most common method for determining the purity of fractions. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and purity assessment, LC-MS is highly recommended as it provides both chromatographic separation and mass information of the compounds.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogs.
Issue 1: Poor Separation or Co-elution of Analogs in HPLC
Possible Causes:
-
Inappropriate Mobile Phase: The solvent composition may not be optimal for resolving structurally similar analogs.
-
Incorrect Column Chemistry: The stationary phase (e.g., C18) may not provide sufficient selectivity for the target compounds.
-
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[7]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and resolution.
Solutions:
-
Optimize Mobile Phase:
-
Gradient Elution: Employ a gradient elution to improve the separation of compounds with different polarities.[6]
-
Solvent Composition: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to water.
-
pH Adjustment: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[6]
-
-
Select an Appropriate Column:
-
Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to find the one with the best selectivity for your analogs.
-
-
Reduce Sample Load:
-
Inject a smaller volume or a more dilute sample to avoid overloading the column.[7]
-
-
Control Temperature:
-
Use a column oven to maintain a stable temperature throughout the analysis.
-
Issue 2: Peak Tailing in HPLC Chromatograms
Possible Causes:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound analogs, causing peak tailing.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to mixed ionization states and peak tailing.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.[7]
Solutions:
-
Modify Mobile Phase:
-
Add an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress silanol interactions.
-
Use a buffer to maintain a consistent pH.
-
-
Use a High-Purity Silica Column:
-
Modern columns with end-capping are designed to minimize silanol interactions.
-
-
Clean the Column:
-
Flush the column with a strong solvent to remove contaminants.
-
-
Replace the Column:
-
If the column is old or has been used extensively, it may need to be replaced.[8]
-
Issue 3: Degradation of this compound Analogs During Purification
Possible Causes:
-
Instability on Silica Gel: The acidic nature of silica gel can cause degradation of acid-sensitive compounds.
-
Light or Air Sensitivity: Some flavonoids are sensitive to light and can be oxidized when exposed to air.
-
High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.
Solutions:
-
Deactivate Silica Gel:
-
Treat the silica gel with a base like triethylamine to neutralize the acidic sites.
-
-
Use an Alternative Stationary Phase:
-
Consider using a less acidic stationary phase like alumina or a polymer-based resin.
-
-
Protect from Light and Air:
-
Conduct purification steps in low light conditions and consider using amber glassware.
-
Blanket fractions with an inert gas like nitrogen or argon during storage and evaporation.
-
-
Use Low-Temperature Evaporation:
-
Use a rotary evaporator with a water bath at a low temperature (e.g., 30-40 °C) to remove solvents.
-
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analog Purification
This protocol provides a starting point for developing a purification method using reversed-phase HPLC.
-
Column: C18 (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30-70% B
-
35-40 min: 70-100% B
-
40-45 min: 100% B
-
45-50 min: 100-30% B
-
-
Flow Rate: 4 mL/min
-
Detection: UV at 254 nm and 330 nm
-
Injection Volume: 500 µL (adjust based on sample concentration)
-
Temperature: 30 °C
Protocol 2: Column Chromatography for Initial Fractionation
This protocol describes a basic method for the initial separation of a crude extract.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Column Dimensions: 5 cm diameter, 50 cm length
-
Sample Loading: Dry load the crude extract by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol.
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 1:1)
-
-
Fraction Collection: Collect fractions of 50-100 mL and monitor by TLC.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Flavonoid Purification
| Parameter | Method 1: HPLC | Method 2: HSCCC |
| Stationary Phase | Reversed-Phase C18 | Liquid (Two-phase solvent system) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane-ethyl acetate-methanol-water (e.g., 5:5:5.5:4.5, v/v/v/v) |
| Typical Flow Rate | 1-5 mL/min (preparative) | 1-3 mL/min |
| Operating Pressure | High (1000-4000 psi) | Low |
| Sample Loading | mg to g | g |
| Resolution | High | Moderate to High |
| Primary Use | High-purity final separation | Initial separation of complex mixtures |
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for poor HPLC separation of this compound analogs.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. youtube.com [youtube.com]
Troubleshooting inconsistent results with Furowanin A
Welcome to the technical support center for Furowanin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound that has demonstrated significant biological activity. Its primary known mechanism of action is the inhibition of Sphingosine Kinase 1 (SphK1).[1] By downregulating SphK1, this compound can induce antiproliferative and pro-apoptotic effects in cancer cells, such as osteosarcoma.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Like many flavonoid compounds, this compound should be handled with care to ensure its stability and activity. It is recommended to store this compound powder at -20°C for long-term stability (up to three years).[2] Solutions of this compound in solvent should be stored at -80°C for up to one year.[2] It is also advisable to protect this compound from light, as flavonoids can be light-sensitive.[3][4][5]
Q3: In what solvents is this compound soluble?
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: I am observing highly variable or inconsistent results when assessing cell viability with this compound using an MTT or similar tetrazolium-based assay.
Possible Causes and Solutions:
-
Direct Reduction of Tetrazolium Dyes: Flavonoids, including potentially this compound, can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity.[7][8] This leads to false-positive results and high variability.
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations, leading to inconsistent effects.
-
Solution: Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions from a clear stock solution for each experiment. Consider using a lower final concentration of the organic solvent (e.g., DMSO < 0.5%) in the final culture medium.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in any cell-based assay.
-
Solution: Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well.
-
Variability in SphK1 Inhibition Assays
Problem: My in vitro SphK1 inhibition assay is showing inconsistent IC50 values for this compound.
Possible Causes and Solutions:
-
ATP Concentration: The inhibitory effect of some kinase inhibitors can be competitive with ATP.
-
Solution: Ensure the ATP concentration in your assay is consistent and ideally close to the Km value for SphK1 to accurately determine the potency of competitive inhibitors.[9]
-
-
Enzyme Activity: The activity of recombinant SphK1 can vary between batches or due to improper storage.
-
Solution: Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Always include a positive control inhibitor with a known IC50 in your experiments to monitor assay performance.
-
-
Assay Signal Interference: The inherent properties of this compound might interfere with the detection method (e.g., fluorescence quenching).
-
Solution: Run control experiments with this compound in the absence of the enzyme to check for any direct effect on the assay's detection reagents.[10]
-
Unexpected Results in Western Blotting for SphK1
Problem: I am having trouble detecting a consistent decrease in SphK1 protein levels after treating cells with this compound.
Possible Causes and Solutions:
-
Antibody Quality: The primary antibody against SphK1 may not be specific or sensitive enough.
-
Insufficient Protein Loading or Poor Transfer: Low protein levels in the lysate or inefficient transfer can lead to weak or absent bands.
-
Protein Degradation: SphK1 may be degraded during sample preparation.
-
Solution: Always use fresh lysis buffer containing protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[13]
-
Data Presentation
Table 1: General Properties of this compound
| Property | Value/Recommendation | Source |
| Molecular Weight | 438.47 g/mol | [2] |
| CAS Number | 911004-72-3 | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
| Recommended Solvents | DMSO, Ethanol, Methanol | General knowledge for flavonoids |
| Light Sensitivity | Protect from light | [3][4][5] |
Table 2: Troubleshooting Summary for Inconsistent this compound Activity
| Issue | Potential Cause | Recommended Action |
| Cell Viability Assays | Direct reduction of tetrazolium dyes by this compound. | Use a non-tetrazolium-based assay (e.g., Trypan Blue, ATP-based). |
| Compound precipitation in media. | Visually inspect for precipitate; use fresh dilutions. | |
| SphK1 Inhibition Assays | Inconsistent ATP concentration. | Use a fixed, appropriate ATP concentration in all assays. |
| Variable enzyme activity. | Use a positive control inhibitor and properly stored enzyme. | |
| Western Blotting | Low antibody specificity/sensitivity. | Validate antibody with positive and negative controls. |
| Insufficient protein or poor transfer. | Increase protein load; verify transfer with Ponceau S. |
Experimental Protocols
Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Cell Seeding: Plate cells in a 24-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media.
-
Wash cells with 1X PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize trypsin with complete media and transfer the cell suspension to a microcentrifuge tube.
-
-
Staining:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Western Blotting for SphK1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SphK1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Validation & Comparative
Validating the Mechanism of Action of Furowanin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furowanin A's performance against other Sphingosine Kinase 1 (SphK1) inhibitors, supported by experimental data. This document outlines the methodologies for key experiments and visualizes the underlying signaling pathways to validate the mechanism of action of this compound in the context of osteosarcoma.
This compound, a natural flavonoid, has demonstrated significant potential as an anti-cancer agent, particularly in osteosarcoma. Its primary mechanism of action involves the inhibition of Sphingosine Kinase 1 (SphK1), a critical enzyme in cancer cell proliferation and survival.[1] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other known SphK1 inhibitors, SKI-V and FTY720 (Fingolimod).
Comparative Analysis of SphK1 Inhibitors
The efficacy of this compound and its alternatives is primarily assessed by their ability to inhibit cell viability and induce apoptosis in osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target | Cell Line(s) | IC50 | Reference(s) |
| This compound | SphK1 | Osteosarcoma (U2OS, MG-63) | Data not explicitly stated, but exhibits dose-dependent inhibition | [1] |
| SKI-V | SphK1 | T24 bladder cancer cells | 2 µM | [2] |
| FTY720 (Fingolimod) | SphK1 | Glioblastoma (A172, G28, U87) | 4.6 µM, 17.3 µM, 25.2 µM, respectively | [3] |
| HER2-positive breast cancer | 2.5 - 10 µM | [4] |
Note: While the primary study on this compound in osteosarcoma demonstrates a dose-dependent effect on cell viability, a specific IC50 value is not provided.[1]
Experimental Protocols
To validate the mechanism of action of this compound and compare it with other inhibitors, several key experiments are essential.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of osteosarcoma cells (U2OS and MG-63), which is an indicator of cell viability.
Protocol:
-
Seed osteosarcoma cells (U2OS or MG-63) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, SKI-V, or FTY720 for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the inhibitors.
Protocol:
-
Seed osteosarcoma cells in 6-well plates and treat with the respective IC50 concentrations of this compound, SKI-V, or FTY720 for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined. In a study on osteosarcoma cells, SKI-V treatment led to a significant increase in Annexin V-positive cells.[2]
Western Blot Analysis
This technique is used to detect the protein levels of SphK1 and key downstream signaling proteins like phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) to confirm the mechanism of action.
Protocol:
-
Treat osteosarcoma cells with this compound, SKI-V, or FTY720 at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SphK1, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.
Signaling Pathways and Visualizations
This compound's inhibition of SphK1 disrupts a critical signaling pathway involved in cancer cell survival and proliferation.
This compound Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and downregulating Sphingosine Kinase 1 (SphK1).[1] This inhibition leads to a decrease in the production of Sphingosine-1-Phosphate (S1P), a key signaling lipid. The reduction in S1P levels, in turn, inactivates the pro-survival Akt/mTOR signaling pathway, ultimately leading to apoptosis and reduced proliferation of osteosarcoma cells.
Caption: this compound inhibits SphK1, leading to apoptosis.
Experimental Workflow for Validating this compound's Effect
The following workflow outlines the key experimental steps to validate the anti-cancer activity of this compound.
Caption: In vitro workflow for this compound validation.
Logical Relationship of SphK1 Inhibition and Downstream Effects
The inhibition of SphK1 by compounds like this compound initiates a cascade of events that are detrimental to cancer cells. This logical flow highlights the key molecular consequences.
Caption: Downstream effects of SphK1 inhibition.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Furowanin A vs. Puerarin in Colorectal Cancer Cells
In the ongoing search for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, flavonoids have garnered significant attention for their potential to combat various cancers. This guide provides a detailed comparison of two such compounds, Furowanin A and Puerarin, focusing on their efficacy and mechanisms of action in colorectal cancer cells. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Puerarin
| Feature | This compound | Puerarin |
| Primary Anticancer Target | STAT3/Mcl-1 Axis[1] | PI3K/AKT Signaling Pathway[2][3] |
| Cancer Cell Line Focus | Colorectal Cancer (HCT116) | Colorectal Cancer (Caco-2) |
| Reported IC50 Value | Not explicitly quantified in reliable sources for colorectal cancer. | 48.47 ± 7.04 µM (48h)[4] |
| Apoptosis Induction | Induces apoptosis[1] | Dose-dependent increase in apoptosis[4] |
| Signaling Pathway Modulation | Inactivation of STAT3/Mcl-1 axis[1] | Suppression of PI3K/AKT phosphorylation[2] |
Efficacy in Colorectal Cancer Cell Lines: A Data-Driven Comparison
The following tables summarize the available quantitative data on the effects of this compound and Puerarin on colorectal cancer cell viability and apoptosis. It is important to note that a direct comparison is challenging due to the use of different colorectal cancer cell lines in the cited studies.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | HCT116 | - | Data not available in reliable sources | - |
| Puerarin | Caco-2 | 24h | 67.48 ± 4.98 | [4] |
| 48h | 48.47 ± 7.04 | [4] | ||
| 72h | 22.21 ± 0.93 | [4] |
Note: While a study on this compound in colorectal cancer exists, it has been retracted, and therefore its quantitative data is not included.
Table 2: Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate cancer cells.
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| This compound | HCT116 | - | Qualitative induction reported | [1] |
| Puerarin | Caco-2 | 5 | ~5% | [5] |
| 10 | ~8% | [5] | ||
| 20 | ~15% | [5] |
Unraveling the Mechanisms: Signaling Pathways
The anticancer effects of both this compound and Puerarin are attributed to their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.
This compound: Targeting the STAT3/Mcl-1 Axis
This compound has been reported to exert its anticancer effects in colorectal cancer by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) and Myeloid cell leukemia-1 (Mcl-1) signaling axis.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting the phosphorylation of STAT3, this compound can effectively shut down these pro-cancerous signals.
References
- 1. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puerarin Inhibits Proliferation, Migration and Invasion of Colon Cancer Cells and Induces Apoptosis via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin Inhibits Proliferation, Migration and Invasion of Colon Cancer Cells and Induces Apoptosis via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Furowanin A's Anti-Cancer Activity: A Comparative Guide for Researchers
A comprehensive analysis of Furowanin A's efficacy in colorectal and osteosarcoma cell lines, providing researchers with essential experimental protocols and an overview of its mechanisms of action.
This compound, a flavonoid isolated from Millettia pachycarpa, has demonstrated significant anti-neoplastic properties in preclinical studies. This guide provides a comparative overview of its activity in different cancer cell lines, focusing on colorectal cancer and osteosarcoma. While the existing literature confirms its ability to suppress proliferation, induce apoptosis, and cause cell cycle arrest, specific quantitative data for direct comparison remains limited. This document summarizes the available qualitative data, presents detailed experimental protocols for key assays, and visualizes the known signaling pathways affected by this compound.
Activity of this compound in Colorectal Cancer (CRC) Cell Lines
Studies have shown that this compound exerts a potent therapeutic effect against colorectal cancer cells.[1] The primary mechanism of action involves the inactivation of the STAT3/Mcl-1 signaling axis.[1] This leads to a cascade of events that collectively inhibit tumor cell growth and survival.
Effects on Cell Viability, Apoptosis, and Cell Cycle
This compound has been observed to suppress the proliferation of CRC cells, induce programmed cell death (apoptosis), and block the progression of the cell cycle.[1] Interestingly, it also promotes autophagy, which in this context, appears to enhance cell cycle arrest while also acting as a survival mechanism against apoptosis.[1]
Table 1: Comparative Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Arrest |
| HCT-116 | Data not available | Data not available | G1/S or G2/M phase arrest reported |
| SW480 | Data not available | Data not available | G1/S or G2/M phase arrest reported |
| LoVo | Data not available | Data not available | G1/S or G2/M phase arrest reported |
Activity of this compound in Osteosarcoma Cell Lines
In osteosarcoma, this compound demonstrates anti-proliferative and pro-apoptotic activities by targeting and downregulating Sphingosine Kinase 1 (SphK1).[2] This highlights a distinct mechanism of action compared to its effects in colorectal cancer.
Effects on Cell Viability, Apoptosis, and Cell Cycle
Treatment with this compound leads to a dose-dependent decrease in the viability of osteosarcoma cells and significantly promotes apoptotic cell death.[2] The inhibition of SphK1 and its downstream signaling is central to these anti-cancer effects.
Table 2: Comparative Efficacy of this compound in Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Arrest |
| U2OS | Data not available | Data not available | G1/S or G2/M phase arrest reported |
| MG-63 | Data not available | Data not available | G1/S or G2/M phase arrest reported |
| Saos-2 | Data not available | Data not available | G1/S or G2/M phase arrest reported |
Experimental Protocols
To facilitate further research and cross-validation of this compound's activity, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the media changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-only control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the procedure for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The following diagrams visualize the known signaling pathways affected by this compound and a general experimental workflow for its analysis.
References
- 1. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Furowanin A for Osteosarcoma: A Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the preclinical data available for Furowanin A, a compound isolated from Millettia pachycarpa Benth, in the context of osteosarcoma treatment. Due to the early stage of research, this document focuses on the compound's mechanism of action and available efficacy data, juxtaposed with the current standard-of-care therapies for osteosarcoma. Direct comparative studies with quantitative head-to-head data are not yet available in published literature.
Overview of this compound's Preclinical Efficacy in Osteosarcoma
This compound has demonstrated antiproliferative and pro-apoptotic activities in preclinical models of osteosarcoma.[1] A key study has shown that its anticancer effects are linked to the downregulation of Sphingosine Kinase 1 (SphK1) and the subsequent inactivation of its downstream signaling pathways.[1]
Quantitative Data from In Vitro and In Vivo Studies
The following table summarizes the key findings from a preclinical evaluation of this compound in osteosarcoma cell lines and a murine xenograft model.[1]
| Experimental Model | Assay | Key Findings |
| In Vitro (Osteosarcoma Cell Lines) | Cell Viability (CCK-8) | Dose-dependent decrease in the number of viable cells. |
| Apoptosis Assay | Significant promotion of apoptotic cell death. | |
| Western Blotting & qRT-PCR | Downregulation of SphK1 protein and mRNA levels. | |
| SphK1 Overexpression | Blocked the pro-apoptotic activity of this compound. | |
| SphK1 Knockdown (siRNA) | Sensitized osteosarcoma cells to this compound. | |
| In Vivo (Osteosarcoma Xenograft Murine Model) | Therapeutic Efficacy Analysis | Exhibited anti-growth and pro-apoptotic activities. |
Comparison with Standard-of-Care for Osteosarcoma
Current first-line treatment for high-grade osteosarcoma typically involves neoadjuvant (pre-surgical) and adjuvant (post-surgical) multi-agent chemotherapy, combined with surgical resection of the tumor.[2][3][4][5]
| Therapy Class | Standard Drugs | General Mechanism of Action |
| Multi-Agent Chemotherapy | MAP Regimen: - Methotrexate- Doxorubicin- Cisplatin[2][3][6] | Methotrexate: Inhibits dihydrofolate reductase, disrupting DNA synthesis.Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and generating free radicals.Cisplatin: Forms platinum-DNA adducts, leading to cell cycle arrest and apoptosis. |
| Targeted Therapy (Investigational) | Sphingosine Kinase 1 (SphK1) Inhibitors | Inhibit SphK1, preventing the formation of pro-survival sphingosine-1-phosphate (S1P) and promoting the accumulation of pro-apoptotic ceramides. |
This compound represents a potential targeted therapy approach. Unlike the broad cytotoxicity of conventional chemotherapy, its action is specific to the SphK1 signaling pathway, which is implicated in cancer cell proliferation and survival.[1][7] Several SphK1 inhibitors are in clinical development for various cancers, suggesting that this pathway is a viable therapeutic target.[8][9][10]
Mechanism of Action: The SphK1 Signaling Pathway
This compound exerts its anticancer effects by inhibiting the Sphingosine Kinase 1 (SphK1) pathway. In many cancers, SphK1 is overexpressed and promotes cell survival and proliferation. It phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that encourages cell growth and inhibits apoptosis. By downregulating SphK1, this compound is believed to shift the balance towards apoptosis.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical study of this compound against osteosarcoma.
Cell Viability Assessment (CCK-8 Assay)
-
Osteosarcoma cells are seeded in 96-well plates and cultured.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
CCK-8 solution is added to each well, and the plates are incubated.
-
The absorbance is measured using a microplate reader to determine the number of viable cells relative to untreated controls.
Western Blotting for Protein Expression
-
Protein lysates are collected from osteosarcoma cells treated with this compound and from control cells.
-
Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for SphK1.
-
A secondary antibody conjugated to an enzyme is added, and the signal is detected using a chemiluminescent substrate.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Total RNA is extracted from this compound-treated and control osteosarcoma cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the SphK1 gene and a reference gene.
-
The relative expression of SphK1 mRNA is calculated using the comparative Ct method.
Osteosarcoma Xenograft Murine Model
-
Human osteosarcoma cells are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives regular administration of this compound, while the control group receives a vehicle.
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, protein expression) to assess anti-growth and pro-apoptotic effects in vivo.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.ca [cancer.ca]
- 3. Chemotherapy for Osteosarcoma | American Cancer Society [cancer.org]
- 4. moffitt.org [moffitt.org]
- 5. Current strategies of chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Furowanin A Formulations
For Researchers, Scientists, and Drug Development Professionals
Furowanin A, a flavonoid of significant interest, presents a common challenge in drug development: poor oral bioavailability. This guide provides a comparative analysis of hypothetical this compound formulations designed to enhance its systemic absorption. The data presented herein is representative and intended to illustrate the potential improvements offered by advanced formulation strategies.
Comparative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters of three hypothetical this compound formulations following oral administration in a rat model. These formulations include a standard aqueous suspension, a lipid-based formulation, and a nanosuspension.
| Pharmacokinetic Parameter | Formulation 1: Standard Suspension | Formulation 2: Lipid-Based Formulation | Formulation 3: Nanosuspension |
| Cmax (ng/mL) | 150 ± 25 | 450 ± 50 | 750 ± 60 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| AUC (0-24h) (ng·h/mL) | 800 ± 120 | 2800 ± 300 | 5500 ± 450 |
| Relative Bioavailability (%) | 100 (Reference) | 350 | 687.5 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
A detailed methodology for a comparative oral bioavailability study in a rat model is provided below.
1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before the experiment.
2. Formulation Administration
-
Groups:
-
Group 1: this compound Standard Suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2: this compound Lipid-Based Formulation (e.g., self-microemulsifying drug delivery system).
-
Group 3: this compound Nanosuspension.
-
Group 4: Intravenous this compound solution (for absolute bioavailability determination).
-
-
Dose: A single oral dose of 50 mg/kg for the oral formulations and 5 mg/kg for the intravenous formulation.
-
Administration: Oral gavage for oral formulations and tail vein injection for the intravenous formulation.
3. Blood Sampling
-
Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is used to quantify this compound concentrations in plasma.
-
Sample Preparation: Protein precipitation with acetonitrile is performed to extract this compound from the plasma samples.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
Visualizations
Experimental Workflow for Bioavailability Study
Potential Signaling Pathway Modulated by Flavonoids
Flavonoids are known to interact with various cellular signaling pathways. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which is crucial for cellular defense against oxidative stress.
Orthogonal Assays for Target Validation of Furowanin A: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct molecular targets of a compound is a critical step in drug discovery. This guide provides a comparative overview of orthogonal assays to validate the targets of Furowanin A, a flavonoid with demonstrated anti-cancer properties. The primary reported targets of this compound are Sphingosine Kinase 1 (SphK1) and Profilin 1 (Pfn1).
This guide will delve into two powerful orthogonal assays for target validation: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. While direct experimental data for this compound using these specific methods is not yet publicly available, this guide will utilize representative data from studies on other small molecule inhibitors of SphK1 and Pfn1 to illustrate the principles, data presentation, and experimental protocols.
Target Engagement Validation: A Multi-Faceted Approach
Initial target identification methods often provide correlational data, such as changes in protein expression upon compound treatment. For instance, studies have shown that this compound downregulates the expression of SphK1 and upregulates Profilin 1.[1][2] While informative, these findings do not definitively prove direct binding. Orthogonal assays are therefore employed to provide direct evidence of target engagement in a cellular context.
Key Orthogonal Assays for Target Validation:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound to a range of temperatures, the amount of soluble, non-denatured target protein can be quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the concept that a small molecule binding to its target protein can protect it from proteolytic degradation. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protection of the target protein from degradation is then assessed, typically by western blotting.
Comparison of Orthogonal Assays for SphK1 and Pfn1
The following tables present a hypothetical comparison of expected outcomes from CETSA and DARTS assays for validating this compound's interaction with SphK1 and Pfn1, based on data from similar inhibitor studies.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for SphK1
| Treatment | Temperature (°C) | Soluble SphK1 (Normalized) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 45 | 1.00 | - |
| 50 | 0.82 | ||
| 55 | 0.51 | ||
| 60 | 0.23 | ||
| 65 | 0.05 | ||
| This compound | 45 | 1.00 | +5°C |
| 50 | 0.95 | ||
| 55 | 0.85 | ||
| 60 | 0.53 | ||
| 65 | 0.18 |
This representative data illustrates a thermal shift, indicating stabilization of SphK1 upon binding of an inhibitor.
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data for Pfn1
| Treatment | Pronase Conc. (µg/mL) | Pfn1 Band Intensity (Normalized) | Protection Factor |
| Vehicle (DMSO) | 0 | 1.00 | - |
| 1 | 0.65 | ||
| 5 | 0.21 | ||
| 10 | 0.08 | ||
| This compound | 0 | 1.00 | ~3-fold |
| 1 | 0.88 | ||
| 5 | 0.62 | ||
| 10 | 0.25 |
This representative data shows that in the presence of an inhibitor, Pfn1 is more resistant to proteolytic degradation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for SphK1
-
Cell Culture and Treatment: Culture osteosarcoma cells (e.g., U2OS) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Cell Harvest and Lysis: Harvest cells and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Transfer the supernatant containing the soluble proteins to a new tube. Quantify the amount of soluble SphK1 in each sample by Western blot analysis using an anti-SphK1 antibody. Densitometry is used to quantify the band intensities.
-
Data Analysis: Plot the normalized soluble SphK1 fraction against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol for Pfn1
-
Cell Lysis: Lyse colorectal cancer cells (e.g., HCT116) in M-PER buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate and incubate with this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase) at various concentrations to the lysates and incubate for 30 minutes at room temperature.
-
Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Pfn1 antibody to detect the levels of intact Pfn1.
-
Data Analysis: Quantify the band intensities to determine the extent of Pfn1 degradation at different protease concentrations. Increased band intensity in the this compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, direct binding.
Visualizing the Molecular Pathways
This compound and the SphK1 Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by downregulating SphK1.[1] SphK1 is a key enzyme in the sphingolipid metabolic pathway, phosphorylating sphingosine to sphingosine-1-phosphate (S1P). S1P, in turn, can activate downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, which promote cell survival and inhibit apoptosis. By inhibiting SphK1, this compound disrupts this pro-survival signaling, leading to cancer cell death.
Caption: this compound inhibits SphK1, disrupting pro-survival signaling and promoting apoptosis.
This compound and the Profilin 1 Signaling Pathway
This compound has been observed to upregulate Profilin 1 (Pfn1) in colorectal cancer cells, which is associated with an anti-proliferative and pro-apoptotic effect.[2] Pfn1 is a key regulator of actin dynamics. By binding to actin monomers, it facilitates their addition to growing actin filaments, a process crucial for cell motility, division, and morphology. The upregulation of Pfn1 can lead to cell cycle arrest and apoptosis, potentially through its influence on the cytoskeleton and interactions with various signaling molecules.
Caption: this compound upregulates Pfn1, leading to cytoskeletal changes, cell cycle arrest, and apoptosis.
Conclusion
Orthogonal assays like CETSA and DARTS are indispensable tools for rigorously validating the direct targets of small molecules like this compound. While further studies are needed to generate specific data for this compound with these methods, the principles and representative data presented in this guide provide a framework for designing and interpreting such validation experiments. By employing a multi-assay approach, researchers can build a robust body of evidence to confirm target engagement and elucidate the mechanism of action of novel therapeutic candidates.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Furowanin A Compared to Standard of Care in Osteosarcoma: A Preclinical Comparison
For Immediate Release
This guide provides a comparative analysis of the preclinical in vivo efficacy of Furowanin A, a novel compound, against the current standard-of-care chemotherapy regimen for high-grade osteosarcoma. The data presented is based on published preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Executive Summary
Osteosarcoma, a primary malignant bone tumor, is predominantly treated with a multi-agent chemotherapy regimen consisting of methotrexate, doxorubicin, and cisplatin (MAP), which has been the cornerstone of therapy for decades. However, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. This compound, a natural flavonoid, has demonstrated pro-apoptotic and anti-proliferative activities in osteosarcoma cells by targeting Sphingosine Kinase 1 (SphK1). This guide synthesizes available preclinical data to compare the in vivo efficacy of this compound with a standard chemotherapy regimen in osteosarcoma mouse models.
In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor efficacy of this compound and a modified MAP regimen in orthotopic osteosarcoma mouse models. It is important to note that this is an indirect comparison based on separate studies, and a direct head-to-head study has not been identified.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg and 20 mg/kg, intraperitoneally, daily for 21 days | Dose-dependent reduction in tumor volume and weight. | [1] |
| Modified MAP Regimen | Methotrexate (10 mg/kg), Doxorubicin (2 mg/kg), Cisplatin (2 mg/kg), intravenously, on days 10, 13, 16 | Significant suppression of tumor growth compared to control. | [2] |
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: An orthotopic osteosarcoma mouse model was established by intratibial injection of human osteosarcoma cells (e.g., 143B-Luciferase) into four-week-old male BALB/c athymic mice.[3]
-
Cell Preparation: 80%-90% confluent osteosarcoma cells were harvested, washed with PBS, and resuspended in a basement membrane matrix solution.[3]
-
Tumor Cell Implantation: A micro-volume syringe was used to inject the osteosarcoma cell suspension into the tibia of anesthetized mice.[3]
-
Treatment Protocol: Mice with established tumors were treated with this compound at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection daily for 21 days. A control group received a vehicle solution.[1]
-
Efficacy Evaluation: Tumor volume was measured periodically using calipers and calculated using the formula: Tumor Volume = 0.5 x (longer diameter) x (shorter diameter)^2.[3] At the end of the study, tumors were excised and weighed.
Modified MAP Regimen In Vivo Efficacy Study
-
Animal Model: An orthotopic osteosarcoma mouse model was established by intratibial inoculation of HOS/MNNG human osteosarcoma cells into the right hindleg of mice.[2]
-
Cell Preparation: HOS/MNNG cells were suspended in a mixture of culture medium and Matrigel.[2]
-
Tumor Cell Implantation: The cell suspension was injected into the tibia of the mice.[2]
-
Treatment Protocol: When the average tumor volume reached a predetermined size, mice were treated with a modified MAP regimen consisting of Methotrexate (10 mg/kg), Doxorubicin (2 mg/kg), and Cisplatin (2 mg/kg) administered intravenously on days 10, 13, and 16 post-tumor implantation.[2]
-
Efficacy Evaluation: Tumor growth was monitored daily, and tumor volume was measured. At the end of the experiment, the tumor-bearing legs were excised and weighed.[4]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in osteosarcoma cells.
Experimental Workflow for In Vivo Efficacy Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of the therapeutic efficacy of the MAP regimen using thiamine pyrophosphate‐decorated albumin nanoclusters in osteosarcoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
- 4. researchgate.net [researchgate.net]
Validating the Furowanin A Binding Site: A Comparative Guide to Mutagenesis Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies centered on site-directed mutagenesis to validate the binding site of Furowanin A, a flavonoid with recognized anti-cancer properties. While the direct protein targets of this compound are still under investigation, Profilin 1 and Sphingosine Kinase 1 have been identified as potential candidates. This document outlines a systematic approach to pinpointing and validating the specific binding pocket of this compound on a target protein, using hypothetical data for illustrative purposes.
Introduction to Binding Site Validation
Confirming the direct interaction between a small molecule and its protein target is a critical step in drug discovery. Site-directed mutagenesis is a powerful technique to validate a predicted binding site. By systematically altering amino acid residues within a putative binding pocket, researchers can observe the impact on binding affinity and functional activity, thereby confirming the importance of those residues in the interaction.
Alternative Approaches to Binding Site Validation
While this guide focuses on mutagenesis, several other techniques can be used to identify and validate ligand-binding sites. These methods can be used orthogonally to provide converging lines of evidence.
| Method | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex. | Gold standard for visualizing binding interactions at an atomic level. | Requires protein crystallization, which can be challenging; the crystal structure represents a static state. |
| NMR Spectroscopy | Measures changes in the chemical environment of protein atoms upon ligand binding. | Can identify binding sites in solution; provides information on dynamics. | Requires larger amounts of protein; limited to smaller proteins. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange of backbone amide hydrogens, which is altered upon ligand binding. | Provides information on conformational changes and binding sites in solution. | Lower resolution than crystallography or NMR. |
| Photo-affinity Labeling | A photo-reactive group on the ligand covalently crosslinks to the binding site upon UV irradiation. | Covalently identifies binding site residues. | Requires synthesis of a modified ligand; potential for non-specific labeling. |
| Computational Docking and Molecular Dynamics | Predicts the binding pose and affinity of a ligand to a protein structure. | Cost-effective and rapid for initial screening and hypothesis generation. | Predictions require experimental validation; accuracy depends on the quality of the protein structure and scoring functions. |
Experimental Workflow for Mutagenesis-Based Validation
A typical workflow for validating a putative this compound binding site on a target protein (e.g., Profilin 1 or Sphingosine Kinase 1) using site-directed mutagenesis is outlined below.
Figure 1. Experimental workflow for validating a ligand binding site using site-directed mutagenesis.
Data Presentation: Impact of Mutations on this compound Binding and Activity
The following tables present hypothetical data illustrating the expected outcomes of mutagenesis studies on a target protein. Alanine scanning mutagenesis is a common starting point, where residues are mutated to alanine to probe the importance of their side chains in the interaction.
Table 1: Hypothetical Binding Affinity of this compound to Wild-Type and Mutant Target Protein
| Protein Variant | Dissociation Constant (K_d) (µM) | Fold Change vs. Wild-Type |
| Wild-Type | 5.2 ± 0.4 | - |
| Y133A | 158.6 ± 12.1 | 30.5 |
| F139A | 89.3 ± 7.5 | 17.2 |
| R145A | > 500 | > 96 |
| K180A | 6.1 ± 0.5 | 1.2 |
| V210A | 4.9 ± 0.3 | 0.9 |
Binding affinities would be determined by techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Table 2: Hypothetical Functional Inhibition of Target Protein by this compound
| Protein Variant | IC_50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | 10.5 ± 1.1 | - |
| Y133A | 320.4 ± 25.8 | 30.5 |
| F139A | 185.2 ± 15.3 | 17.6 |
| R145A | > 1000 | > 95 |
| K180A | 11.2 ± 1.3 | 1.1 |
| V210A | 9.8 ± 0.9 | 0.9 |
IC_50 values would be determined from relevant functional assays, such as an in vitro kinase assay for Sphingosine Kinase 1 or an actin polymerization assay for Profilin 1.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis
This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies).
Materials:
-
Plasmid DNA containing the gene of the target protein
-
Mutagenic primers (forward and reverse)
-
PfuUltra high-fidelity DNA polymerase
-
dNTPs
-
Reaction buffer
-
Dpn I restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation at the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of PfuUltra DNA polymerase (2.5 U/µL)
-
-
Perform PCR using the following cycling parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
Dpn I Digestion: Add 1 µL of Dpn I restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the Dpn I-treated DNA into competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and grow overnight cultures for plasmid DNA purification. Verify the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Expression: Transform the verified plasmid into an E. coli expression strain. Grow a 1 L culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer to remove imidazole. Concentrate the protein using a centrifugal filter unit.
-
Purity Assessment: Assess protein purity by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified wild-type and mutant proteins
-
This compound
-
ITC buffer (the final dialysis buffer for the protein)
Procedure:
-
Sample Preparation: Prepare the protein solution (e.g., 20 µM) and the this compound solution (e.g., 200 µM) in the same ITC buffer. Degas both solutions before use.
-
ITC Experiment:
-
Load the protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the raw ITC data to obtain the heat change for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
In Vitro Kinase Assay (for Sphingosine Kinase 1)
Materials:
-
Purified wild-type and mutant Sphingosine Kinase 1
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a mixture of sphingosine and [γ-³²P]ATP. Incubate at 37°C for a set time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Quantification: Separate the radiolabeled product from the unreacted [γ-³²P]ATP (e.g., by thin-layer chromatography or phosphocellulose paper binding). Quantify the amount of product formed using a scintillation counter.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound and fit the data to determine the IC_50 value.
Signaling Pathway Visualization
The validation of this compound's binding site on a target like Sphingosine Kinase 1 (SphK1) is crucial for understanding its mechanism of action. SphK1 is a key enzyme in the sphingolipid signaling pathway, which regulates cell survival and proliferation.
Figure 2. Simplified Sphingolipid Signaling Pathway and the inhibitory role of this compound.
Conclusion
Validating the binding site of a small molecule inhibitor through site-directed mutagenesis is a cornerstone of mechanistic pharmacology. By following the outlined workflow and employing the detailed protocols, researchers can systematically investigate the interaction of this compound with its putative protein targets. The resulting data, presented in a clear and comparative format, will be instrumental in confirming the molecular mechanism of action and guiding further drug development efforts.
Comparative Safety Analysis of Furowanin A and Other Flavonoids
A Predictive Comparison for Researchers and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the safety profile of Furowanin A based on its classification as a flavonoid and its known biological targets. As of the latest literature review, specific preclinical and clinical safety studies on this compound are not publicly available. Therefore, this comparison is predictive and aims to guide future research by contextualizing its potential safety profile against well-studied flavonoids.
Introduction to this compound
This compound is a flavonoid isolated from the plant Millettia pachycarpa Benth. Recent studies have identified it as a pro-apoptotic agent with potential anticancer properties, specifically in osteosarcoma and human leukemia cells.[1] Its mechanism of action involves the inhibition of Sphingosine Kinase 1 (SphK1), a critical enzyme in cell survival and proliferation pathways.[1] While its therapeutic potential is under investigation, a thorough understanding of its safety profile is paramount for further drug development.
This guide provides a comparative analysis of the potential safety profile of this compound against three well-researched flavonoids: Quercetin, Kaempferol, and Genistein. The comparison is based on available toxicological data for these compounds and the known biological activity of this compound.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative toxicity data for the selected comparator flavonoids. This data is essential for establishing a preliminary understanding of the potential therapeutic window and toxicological profile of flavonoid compounds.
| Compound | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Quercetin | Rat | Oral | >2000 mg/kg | 50 mg/kg/day (13-week study) | [2] |
| Mouse | Oral | 160 mg/kg | - | [3] | |
| Kaempferol | Rat | Oral | ≥2000 mg/kg | 2000 mg/kg/day (13-week study) | [4][5] |
| Genistein | Rat | Oral | >2000 mg/kg | 50 mg/kg/day (52-week study) | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of toxicological data. Below are representative methodologies for key toxicity studies typically performed for flavonoid compounds.
Acute Oral Toxicity Study (OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of a single oral dose.
-
Animal Model: Typically Wistar rats or Swiss mice, young adults (8-12 weeks old), both male and female.
-
Procedure:
-
Animals are fasted overnight prior to administration.
-
The test substance is administered orally by gavage at various dose levels. For flavonoids with expected low toxicity, a limit test of 2000 mg/kg or 5000 mg/kg is often employed.
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
Sub-chronic Toxicity Study (OECD Guideline 408)
-
Objective: To evaluate the adverse effects of repeated oral administration over a 90-day period.
-
Animal Model: Typically Sprague-Dawley or Wistar rats.
-
Procedure:
-
The test substance is administered daily by gavage or in the diet at three or more dose levels to groups of animals (e.g., 10 males and 10 females per group).
-
A control group receives the vehicle or diet alone.
-
Observations include mortality, clinical signs, body weight, food consumption, and detailed clinical observations.
-
Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
A comprehensive gross necropsy and histopathological examination of organs and tissues are performed.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Procedure:
-
The test substance, with and without metabolic activation (S9 mix from rat liver), is incubated with the bacterial tester strains.
-
The mixture is plated on a minimal medium.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
-
Biological Pathway Analysis: this compound and Sphingosine Kinase 1
This compound's known biological target is Sphingosine Kinase 1 (SphK1).[1] SphK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation. By inhibiting SphK1, this compound can disrupt these signaling pathways, leading to its pro-apoptotic effects in cancer cells. Understanding this pathway is crucial for predicting both efficacy and potential side effects. For instance, interfering with S1P signaling could have implications for immune function and vascular integrity.
Caption: Sphingosine Kinase 1 (SphK1) signaling pathway and the inhibitory action of this compound.
Comparative Discussion
While direct safety data for this compound is unavailable, we can infer a potential safety profile based on the data from other flavonoids and its mechanism of action.
-
General Toxicity: Flavonoids like Quercetin, Kaempferol, and Genistein generally exhibit low acute oral toxicity, with LD50 values often exceeding 2000 mg/kg in rats.[2][4][5][6] It is plausible that this compound would have a similarly low acute toxicity profile. However, sub-chronic and chronic studies are necessary to determine a NOAEL and identify potential target organs for toxicity.
-
Hepatotoxicity: Some flavonoids have been associated with hepatotoxicity at high doses. Close monitoring of liver function would be a critical aspect of preclinical safety studies for this compound.
-
Genotoxicity: The genotoxic potential of flavonoids is complex. Some, like quercetin, have shown mutagenic activity in in-vitro tests like the Ames test, but this has not consistently translated to in-vivo carcinogenicity.[1] A full battery of genotoxicity tests would be required for this compound.
-
Mechanism-Based Side Effects: As an inhibitor of SphK1, this compound's safety profile will be influenced by its on-target effects. S1P signaling is involved in various physiological processes, including immune cell trafficking, vascular development, and cardiac function. Therefore, potential side effects related to the modulation of these processes should be carefully evaluated.
Conclusion and Future Directions
The preclinical development of this compound as a therapeutic agent necessitates a comprehensive evaluation of its safety profile. Based on the comparative analysis with other well-characterized flavonoids, it is anticipated that this compound may have a favorable acute toxicity profile. However, the potential for mechanism-based side effects due to its inhibition of SphK1, as well as potential hepatotoxicity and genotoxicity, requires thorough investigation.
Future research should prioritize the following:
-
In vitro cytotoxicity studies in a panel of normal and cancerous cell lines.
-
Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine LD50, NOAEL, and target organs of toxicity.
-
A full panel of genotoxicity assays to assess mutagenic and clastogenic potential.
-
Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.
By undertaking these critical safety assessments, the therapeutic potential of this compound can be responsibly and effectively translated into clinical applications.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccij-online.org [ccij-online.org]
- 3. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Furowanin A: An Analysis of its Anti-Cancer Effects and the Need for Corroborative Research
A critical examination of the existing experimental data on Furowanin A, a prenylated isoflavonoid derived from Millettia pachycarpa, reveals promising anti-cancer properties. However, the reproducibility of these findings across different laboratories has not yet been established, a crucial step for validating its therapeutic potential. This guide provides a comprehensive overview of the currently available data on this compound's effects, with a focus on its activity in osteosarcoma, and outlines the experimental protocols used in the seminal research. This information is intended to serve as a resource for researchers interested in validating and expanding upon these initial findings.
Quantitative Effects of this compound on Osteosarcoma Cells
A singular study to date has investigated the in vitro and in vivo effects of this compound on osteosarcoma cell lines. The key quantitative findings from this research are summarized below. It is important to note that these results have not been independently replicated in other laboratories.
| Experimental Assay | Cell Line(s) | Treatment | Key Findings | Reference |
| Cell Viability (CCK-8 Assay) | U2OS, Saos-2 | This compound (0, 5, 10, 20, 40, 80 µM) for 24, 48, 72h | Dose- and time-dependent decrease in cell viability. IC50 at 48h: U2OS ≈ 20 µM, Saos-2 ≈ 25 µM. | [1] |
| Colony Formation Assay | U2OS, Saos-2 | This compound (0, 10, 20, 40 µM) for 10 days | Significant reduction in the number and size of colonies in a dose-dependent manner. | [1] |
| Flow Cytometry (Apoptosis) | U2OS, Saos-2 | This compound (0, 10, 20, 40 µM) for 48h | Dose-dependent increase in the percentage of apoptotic cells. | [1] |
| Western Blot (Protein Expression) | U2OS, Saos-2 | This compound (0, 10, 20, 40 µM) for 48h | Dose-dependent decrease in Sphingosine Kinase 1 (SphK1) protein levels. | [1] |
| qRT-PCR (mRNA Expression) | U2OS, Saos-2 | This compound (0, 10, 20, 40 µM) for 48h | Dose-dependent decrease in SphK1 mRNA levels. | [1] |
| In Vivo Xenograft Model | Nude mice with U2OS xenografts | This compound (10, 20 mg/kg) or vehicle, intraperitoneally | Significant reduction in tumor volume and weight in this compound-treated groups compared to control. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound. These protocols are based on the published study and provide a foundation for replication and further investigation.
Cell Culture
Human osteosarcoma cell lines (U2OS and Saos-2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing varying concentrations of this compound (0-80 µM) and incubated for 24, 48, or 72 hours.
-
Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for an additional 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Western Blot Analysis
-
Cells were treated with this compound for the indicated times and concentrations.
-
Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against SphK1 and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Osteosarcoma Xenograft Model
-
Athymic nude mice (4-6 weeks old) were used for the study.
-
U2OS cells (5 x 10⁶) were suspended in 100 µL of PBS and injected subcutaneously into the flank of each mouse.
-
When tumors reached a palpable size (approximately 100 mm³), mice were randomly assigned to treatment and control groups.
-
This compound (10 or 20 mg/kg body weight) or vehicle control was administered via intraperitoneal injection every other day.
-
Tumor volume was measured every two days using a caliper and calculated using the formula: (length x width²)/2.
-
After a predetermined treatment period (e.g., 3 weeks), mice were euthanized, and tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved in the study of this compound, the following diagrams have been generated.
Caption: this compound inhibits the transcription of Sphingosine Kinase 1 (SphK1).
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
References
A Comparative Analysis of Efficacy and Mechanism of Action in Targeting Sphingosine Kinase 1
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and minimal toxicity remains a paramount objective. This guide provides a detailed head-to-head comparison of two flavonoid compounds, Furowanin A and Biochanin A, with a focus on their anti-cancer properties in osteosarcoma. Both compounds have demonstrated potential in modulating critical signaling pathways implicated in cancer progression, particularly the Sphingosine Kinase 1 (SphK1) pathway. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying mechanisms of these promising natural products.
Executive Summary
This compound, a flavonoid isolated from Millettia pachycarpa Benth, has been identified as a potent inhibitor of osteosarcoma cell proliferation and an inducer of apoptosis through the downregulation of Sphingosine Kinase 1 (SphK1).[1] Biochanin A, an isoflavone found in red clover and other legumes, also exhibits anti-cancer properties in osteosarcoma cell lines, albeit through a broader range of mechanisms. This guide presents a comparative analysis of their cytotoxic effects on osteosarcoma cell lines, their impact on the SphK1 signaling pathway, and detailed experimental protocols for the key assays cited.
Data Presentation: Cytotoxicity in Osteosarcoma Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and Biochanin A in the human osteosarcoma cell lines U2OS and MG-63. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from independent investigations. Methodological similarities have been prioritized for the most relevant comparison.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference Study |
| This compound | U2OS | 48h | Not explicitly stated, but dose-dependent decrease in viability observed | [1] |
| MG-63 | 48h | Not explicitly stated, but dose-dependent decrease in viability observed | [1] | |
| Biochanin A | U2OS | 48h | ~40 µM (for apoptosis induction) | [2] |
| MG-63 | 48h | ~40 µM (for apoptosis induction) | [2] |
Note: While a specific IC50 value for this compound in osteosarcoma cell lines was not found in the reviewed literature, the dose-dependent inhibitory effect is documented.[1] For Biochanin A, a concentration of 40 µM was used to induce significant apoptosis in both U2OS and MG-63 cells.[2]
Mechanism of Action: Targeting the Sphingosine Kinase 1 Pathway
This compound's anti-proliferative and pro-apoptotic activity in osteosarcoma has been directly linked to the downregulation of Sphingosine Kinase 1 (SphK1).[1] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and resistance to apoptosis.[3][4][5] By inhibiting SphK1, this compound disrupts this pro-survival signaling, leading to the activation of the intrinsic apoptotic pathway.[1][5]
Biochanin A has been shown to induce apoptosis in osteosarcoma cells and regulate the cell cycle.[2] While its direct effect on SphK1 in osteosarcoma is not as clearly defined as that of this compound, its broader anti-cancer mechanisms in other cancers involve the modulation of multiple signaling pathways, including PI3K/Akt, which can be influenced by SphK1 activity.[6]
Signaling Pathway Diagram
Caption: SphK1 signaling pathway and points of intervention by this compound and Biochanin A.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are the protocols for cell viability and apoptosis assays, based on standard laboratory procedures and information inferred from the cited studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed osteosarcoma cells (U2OS or MG-63) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Biochanin A (e.g., 0, 10, 25, 50, 75, and 100 µM) for 24, 48, and 72 hours.[8] A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat osteosarcoma cells with the desired concentrations of this compound or Biochanin A for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing cell viability and apoptosis.
Conclusion
Both this compound and Biochanin A demonstrate promising anti-cancer activity against osteosarcoma cells. This compound appears to have a more specific and potent mechanism of action by directly downregulating SphK1. While Biochanin A also induces apoptosis, its broader mechanistic profile may offer different therapeutic opportunities. The lack of direct comparative IC50 data for this compound highlights a critical knowledge gap that future head-to-head studies should address. Further in-vivo studies are warranted for both compounds to validate their therapeutic potential in a preclinical setting. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of novel flavonoid-based cancer therapies.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Sphingosine kinase-1 is a downstream regulator of imatinib-induced apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Loss of sphingosine kinase-1 activates the intrinsic pathway of programmed cell death: modulation of sphingolipid levels and the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Furowanin A: A Potent Contender in Cancer Therapy Benchmarked Against a Library of Sphingosine Kinase 1 Inhibitors
For Immediate Release
[City, State] – November 10, 2025 – In the relentless pursuit of novel and effective cancer therapeutics, researchers and drug development professionals now have access to a comprehensive comparison guide on the potency of Furowanin A, a natural compound with promising anti-cancer properties. This guide benchmarks this compound against a curated library of known Sphingosine Kinase 1 (SphK1) inhibitors, providing critical data to inform future research and development efforts.
A recent study has highlighted the anti-proliferative and pro-apoptotic activities of this compound in osteosarcoma, attributing its mechanism of action to the downregulation of Sphingosine Kinase 1 (SphK1).[1] SphK1 is a well-established target in cancer therapy, as its overexpression is linked to tumor growth, proliferation, and resistance to therapy. This guide provides a quantitative comparison of this compound's potency with that of established SphK1 inhibitors, offering a clear perspective on its potential as a lead compound.
Comparative Potency of this compound and Select SphK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of well-characterized SphK1 inhibitors against various cancer cell lines. This data, gathered from multiple peer-reviewed studies, allows for a direct comparison of their cytotoxic and anti-proliferative effects.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SphK1 (downregulation) | HL-60 | Leukemia | ~2-5 µg/mL * |
| U2OS | Osteosarcoma | Dose-dependent decrease in viability observed | ||
| Saos-2 | Osteosarcoma | Dose-dependent decrease in viability observed | ||
| PF-543 | SphK1 | HT-29 | Colorectal Cancer | Not specified, but inhibits proliferation |
| MIA PaCa-2 | Pancreatic Cancer | 26.07 | ||
| PANC-1 | Pancreatic Cancer | Not specified, but shows cytotoxic effect | ||
| SKI-II | SphK, PI3K, PKCα, ERK2 | T-24 | Bladder Cancer | 4.6 |
| MCF-7 | Breast Cancer | 1.2 | ||
| MCF-7/VP | Breast Cancer (drug-resistant) | 0.9 | ||
| NCI/ADR | Ovarian Cancer (drug-resistant) | 1.3 | ||
| SGC7901/DDP | Gastric Cancer (drug-resistant) | 1.25 (in combination with DDP) | ||
| ABC294640 | SphK2 | Hep-G2 | Liver Cancer | ~6 |
| HT-29 | Colorectal Cancer | ~48 | ||
| MDA-MB-231 | Breast Cancer | ~26 |
Note: The IC50 for this compound in HL-60 cells was reported in µg/mL. Conversion to µM requires the molecular weight of this compound.
Experimental Protocols
The determination of the IC50 values presented in this guide relies on robust and reproducible experimental methodologies. The following are detailed protocols for two commonly employed cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle-treated cells is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium at the desired density.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the luminescence signal against the concentration of the compound and analyzing the resulting dose-response curve.
Visualizing the Mechanism: this compound and the SphK1 Signaling Pathway
To illustrate the mechanism of action of this compound, the following diagram depicts the Sphingosine Kinase 1 signaling pathway and the proposed point of intervention by this compound.
Caption: this compound downregulates SphK1, inhibiting pro-survival signaling.
This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a solid foundation for the further investigation of this compound as a potential anti-cancer agent. The comparative data and detailed protocols aim to accelerate the evaluation and development of this promising natural compound.
References
Furowanin A: An In Vivo Comparative Analysis of a Promising Furanoflavonoid
For Researchers, Scientists, and Drug Development Professionals
Furowanin A, a furanoflavonoid isolated from the plant Millettia pachycarpa, has demonstrated notable biological activities. This guide provides a comparative analysis of the in vivo effects of this compound and related furanoflavonoids, offering a summary of current experimental data to inform future research and development. Due to the limited in vivo research specifically on this compound, this guide incorporates data from closely related compounds to provide a broader context for its potential therapeutic applications.
In Vivo Efficacy: A Comparative Summary
The in vivo therapeutic potential of this compound and its analogs has been explored in preclinical models of cancer, inflammation, and neurodegeneration. The following tables summarize the key findings from these studies.
Table 1: In Vivo Anti-Cancer Effects
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Osteosarcoma xenograft murine model | Not Specified | Exhibits anti-proliferative and pro-apoptotic activities by downregulating Sphingosine Kinase 1 (SphK1). | [1] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Methanolic Extract of Millettia pachycarpa | Carrageenan-induced paw edema in rats | 300 mg/kg | Showed a maximum inhibitory effect of 61.36% on paw swelling. | |
| 4-Hydroxylonchocarpin (from M. pachycarpa) | Carrageenan-induced paw edema in rats | 10 mg/kg & 50 mg/kg | At 10 mg/kg, showed comparable inhibitory ability to indomethacin. At 50 mg/kg, showed higher inhibitory activity than indomethacin. |
Table 3: In Vivo Neuroprotective Effects
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Karanjin (Furanoflavonoid) | Diazepam-induced amnesia in mice | 50 mg/kg | Significantly decreased escape latency in the Morris water maze test, indicating improved learning and memory. | [2] |
| Ethanol Extract of Pongamia pinnata Stem Bark (contains furanoflavonoids) | Monosodium glutamate-induced neurotoxicity in rats | 200 & 400 mg/kg | Significantly improved behavioral and locomotor activity, decreased lipid peroxidation, and reduced excitotoxicity. | [3] |
Experimental Protocols
Osteosarcoma Xenograft Murine Model for Anti-Cancer Activity
-
Animal Model: Nude mice.
-
Cell Line: Human osteosarcoma cells.
-
Procedure: Osteosarcoma cells are subcutaneously injected into the flank of the mice. Once tumors reach a certain volume, the mice are treated with this compound. Tumor growth is monitored over time. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers such as SphK1 expression.[1]
-
Data Collection: Tumor volume is measured regularly using calipers. Protein and mRNA levels of SphK1 are determined by Western blotting and quantitative real-time PCR (qRT-PCR) respectively. Apoptosis is assessed by TUNEL assay.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce localized inflammation and edema. The test compound (e.g., Millettia pachycarpa extract or 4-Hydroxylonchocarpin) or a reference drug (e.g., indomethacin) is administered orally prior to the carrageenan injection.
-
Data Collection: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group. Levels of inflammatory mediators such as iNOS and TNF-α in the paw tissue can be measured by immunohistochemistry or ELISA.
Diazepam-Induced Amnesia Model for Neuroprotective Activity
-
Animal Model: Swiss albino mice.
-
Procedure: Amnesia is induced by the administration of diazepam. The test compound (e.g., Karanjin) or a standard drug (e.g., piracetam) is administered before the diazepam injection. Learning and memory are then assessed using behavioral tests.[2]
-
Data Collection:
-
Elevated Plus Maze (EPM): Transfer latency (the time taken to move from the open arm to the closed arm) is recorded. A decrease in transfer latency indicates improved learning.[2]
-
Morris Water Maze (MWM): Escape latency (the time taken to find a hidden platform in a pool of water) is measured over several days. A shorter escape latency suggests enhanced spatial memory.[2]
-
Signaling Pathways and Mechanisms of Action
This compound in Osteosarcoma
This compound exerts its anti-cancer effects by targeting the Sphingosine Kinase 1 (SphK1) signaling pathway. Downregulation of SphK1 leads to the inhibition of downstream pro-survival signals, ultimately promoting apoptosis in osteosarcoma cells.[1]
This compound inhibits SphK1, leading to apoptosis.
Furanoflavonoids in Inflammation
Certain flavonoids from Millettia pachycarpa, such as 4-hydroxylonchocarpin, demonstrate anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). This action is often mediated through the inhibition of the NF-κB signaling pathway.
Furanoflavonoids can inhibit inflammation by suppressing NF-κB.
Furanoflavonoids in Neuroprotection
The neuroprotective effects of furanoflavonoids like karanjin are attributed, in part, to their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which are key contributors to neurodegenerative processes.
Furanoflavonoids may offer neuroprotection via antioxidant activity.
Toxicity and Pharmacokinetics: Considerations for Development
Currently, there is a lack of specific in vivo toxicity and pharmacokinetic data for this compound. However, studies on flavonoids in general suggest that they are relatively safe, though potential toxicity at high doses cannot be ruled out.[4] Furanoids, as a class, can be absorbed through the skin, and their lipophilicity influences their deposition and potential for systemic effects.[5]
For other flavonoids, oral bioavailability can be low due to factors like poor water solubility and rapid metabolism.[6] Further research is imperative to determine the safety profile and pharmacokinetic parameters of this compound to guide its potential clinical translation.
Conclusion
This compound and related furanoflavonoids from Millettia pachycarpa and other plant sources present a promising area for therapeutic development. The existing in vivo data, although limited for this compound itself, highlights significant anti-cancer, anti-inflammatory, and neuroprotective potential within this class of compounds. Future research should focus on elucidating the specific in vivo efficacy, toxicity, and pharmacokinetic profile of this compound to fully understand its therapeutic promise. The comparative data presented in this guide serves as a valuable resource for researchers to design further preclinical studies and advance the development of these natural compounds into novel therapies.
References
- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Alzheimer activity of isolated karanjin from Pongamia pinnata (L.) pierre and embelin from Embelia ribes Burm.f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Pongamia pinnata in Monosodium Glutamate-induced Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic establishment of the relationship between skin absorption and toxicity of furanoids via in silico, in vitro, and in vivo assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furowanin A: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Furowanin A is not publicly available. Therefore, this guidance is based on general best practices for the disposal of research-grade chemical compounds with unknown toxicity and environmental impact. It is imperative to handle this compound with caution, assuming it may be hazardous, and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
Step 1: Identification and Classification
-
Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with its chemical name and any known hazard information.
-
Waste Profile: Classify this compound as a "research chemical of unknown toxicity." This classification mandates that it be handled as hazardous waste.
Step 2: Segregation and Storage
-
Separate Waste Stream: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
Step 3: Preparing for Disposal
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. Ensure the lid is securely fastened to prevent leaks or spills.
-
Documentation: Complete all necessary hazardous waste disposal paperwork as required by your institution's Environmental Health and Safety (EHS) office.
Step 4: Disposal
-
Contact EHS: Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular trash. It must be disposed of through a certified hazardous waste management facility, likely via incineration or in a secure chemical landfill, as determined by the disposal facility.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 911004-72-3 |
| Molecular Formula | C25H26O7 |
| Molecular Weight | 438.5 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Toxicity Data | Not available |
| Environmental Hazards | Not available |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Safe Handling of Furowanin A: A Guide for Laboratory Personnel
IMMEDIATE ACTION REQUIRED: In the absence of a comprehensive toxicological profile, Furowanin A should be handled as a potent, cytotoxic compound. All personnel must adhere to the following guidelines to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₅H₂₆O₇[1] |
| Molecular Weight | 438.47 g/mol [2] |
| Appearance | Solid (Assumed) |
| Solubility | No data available |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978-05 compliant).[3][4] | Prevents dermal absorption, which is a common route of exposure for cytotoxic compounds. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Gown | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Chemical safety goggles or a full-face shield.[5] | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator should be used when handling the solid compound or when there is a risk of aerosol generation.[5] | Minimizes the risk of inhaling airborne particles of the compound. |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure risk at the source.
-
Ventilation: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to protect both the user and the experiment.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked with warning signs.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid compound slowly to avoid splashing.
-
Transport: When transporting this compound, whether in solid form or in solution, use a secondary, sealed, and shatter-proof container.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the spill. For solid spills, gently cover the area with damp absorbent pads to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any disposable equipment. Place these items in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams unless specifically approved by your institution's environmental health and safety department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
All cytotoxic waste must be disposed of through an approved hazardous waste management vendor in accordance with institutional and local regulations.
Diagrams
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: The hierarchy of controls for minimizing exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Natural Product - Crysdot [crysdotllc.com]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
